molecular formula C6H7N3O4 B1347219 Ethyl 4-nitro-1H-pyrazole-5-carboxylate CAS No. 55864-87-4

Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B1347219
CAS No.: 55864-87-4
M. Wt: 185.14 g/mol
InChI Key: GNGKEGKMDXAMKJ-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 55864-87-4) is a high-purity chemical building block with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound is a versatile nitro-substituted pyrazole ester of significant value in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate for the preparation of more complex molecules, particularly through functionalization at the nitro and ester groups, which allow for a wide range of chemical transformations. Researchers utilize this scaffold in the exploration of novel pharmaceuticals and agrochemicals. The compound is offered with a guaranteed purity of NLT 97% to 98% , and it should be stored sealed in a dry environment to maintain stability. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. A sample Safety Data Sheet (SDS) should be consulted prior to use. The GHS signal word for this compound is typically "Warning," with associated hazard statements indicating it may cause skin and eye irritation and may be harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-nitro-1H-pyrazole-5-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)5-4(9(11)12)3-7-8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGKEGKMDXAMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320520
Record name Ethyl 4-nitro-1H-pyrazole-5-carboxylate
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Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55864-87-4
Record name 55864-87-4
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Record name Ethyl 4-nitro-1H-pyrazole-5-carboxylate
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Record name ethyl 4-nitro-1H-pyrazole-3-carboxylate
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Foundational & Exploratory

Technical Whitepaper: Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 55864-87-4) is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structural core—a pyrazole ring substituted with a nitro group at the C4 position and a carboxylate ester at the C3/C5 position—serves as a versatile scaffold for "push-pull" electronic systems.

This compound is a critical precursor for 4-amino-pyrazole derivatives , which are pharmacophores in diverse therapeutic areas including anti-inflammatory agents (COX-2 inhibitors), antiviral drugs, and kinase inhibitors (e.g., PfDHODH inhibitors for malaria). This guide provides an in-depth technical analysis of its synthesis, reactivity, and handling, designed for researchers requiring high-purity derivatization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The compound exists in a tautomeric equilibrium between the 3-carboxylate and 5-carboxylate forms. While CAS 55864-87-4 is frequently designated as the 5-carboxylate, in solution (and often in solid state depending on crystallization), the proton resides on the nitrogen furthest from the electron-withdrawing ester to minimize dipole repulsion, though this is solvent-dependent.

PropertySpecification
IUPAC Name Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Synonyms Ethyl 4-nitro-1H-pyrazole-3-carboxylate; 4-Nitro-3-carbethoxypyrazole
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 128 – 130 °C
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) ~8.5 (NH proton) - Highly acidic for a neutral heterocycle
Hazards Irritant (Skin/Eye/Respiratory); Potential energetic properties (Nitro group)

Synthetic Utility & Reaction Mechanisms[9]

The utility of Ethyl 4-nitro-1H-pyrazole-5-carboxylate lies in its ability to undergo orthogonal functionalization. The nitro group serves as a masked amino group, while the ester provides a handle for acylation or heterocyclization.

Core Synthesis: Electrophilic Aromatic Substitution

The most robust laboratory synthesis involves the direct nitration of Ethyl 1H-pyrazole-3-carboxylate . The pyrazole ring is electron-rich, but the ester group at C3 deactivates the ring. However, the C4 position remains the most nucleophilic site for Electrophilic Aromatic Substitution (


).

Mechanism:

  • Generation of Nitronium Ion:

    
    
    
  • Attack: The pyrazole C4 attacks the electrophilic

    
    .
    
  • Deprotonation: Re-aromatization yields the 4-nitro product.

Key Derivatization Pathways
  • Reduction (Nitro

    
     Amine):  The nitro group is readily reduced to the amine (Ethyl 4-amino-1H-pyrazole-5-carboxylate) using catalytic hydrogenation (
    
    
    
    , Pd/C) or chemical reductants (
    
    
    ,
    
    
    ). This amine is the "gateway" to pyrazolo[1,5-a]pyrimidines.
  • N-Alkylation (Regioselectivity): Alkylation of the ring nitrogen is complicated by tautomerism.

    • Challenge: Alkylation can occur at N1 or N2.

    • Rule of Thumb: Under basic conditions (

      
      ), the alkylation often favors the nitrogen furthest from the steric bulk of the ester, but the electronic withdrawing effect of the nitro group can shift this selectivity. Isomer separation is usually required.
      
Visualized Reaction Architecture

ReactionPathway Start Ethyl 1H-pyrazole-3-carboxylate (Precursor) Nitration Nitration (HNO3 / H2SO4) Start->Nitration Electrophilic Attack (C4) Product Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 55864-87-4) Nitration->Product Isolation Amine Ethyl 4-amino-1H-pyrazole-5-carboxylate (API Intermediate) Product->Amine Reduction (H2/Pd-C or SnCl2) Acid 4-Nitro-1H-pyrazole-5-carboxylic acid (Hydrolysis Product) Product->Acid Hydrolysis (LiOH/THF) N_Alkyl N-Alkyl-4-nitro-pyrazole (Regioisomer Mixture) Product->N_Alkyl N-Alkylation (R-X, K2CO3)

Figure 1: Synthesis and divergent reactivity pathways of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Experimental Protocols

Protocol A: Synthesis via Nitration

This protocol is adapted for laboratory-scale synthesis (10-50g).

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • Fuming Nitric Acid (HNO₃, >90%) (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice-salt bath to maintain temperature < 0°C.

  • Dissolution: Dissolve Ethyl 1H-pyrazole-3-carboxylate in concentrated

    
     (5 mL per gram of substrate). Stir until fully dissolved.
    
  • Nitration: Add Fuming

    
     dropwise over 30-60 minutes. CRITICAL:  Do not allow the internal temperature to exceed 10°C. The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-5 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product should precipitate as a pale solid.

  • Isolation: Filter the solid. Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol or Ethanol/Water if necessary. Dry in a vacuum oven at 45°C.

Yield Expectation: 75-85%

Protocol B: Catalytic Reduction to Amine

For converting the nitro intermediate to the amino-scaffold.

Reagents:

  • Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol or Ethanol (Solvent)

  • Hydrogen Gas (

    
    ) (Balloon pressure)
    

Procedure:

  • Dissolution: Dissolve the nitro compound in Methanol (10 mL/g).

  • Catalyst Addition: Under an inert atmosphere (

    
    ), carefully add 10 wt% Pd/C. Safety:  Pd/C is pyrophoric; keep wet with solvent.
    
  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-12 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield the amine as an off-white solid. This intermediate is oxidation-sensitive; store under inert gas.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standards:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       14.0 (br s, 1H, NH) – Broad signal due to exchange.
      
    • 
       8.60 (s, 1H, CH at C3/C5) – Characteristic downfield shift due to nitro group.
      
    • 
       4.35 (q, 2H, 
      
      
      
      ) – Ethyl ester methylene.
    • 
       1.32 (t, 3H, 
      
      
      
      ) – Ethyl ester methyl.
  • IR Spectroscopy (ATR):

    • ~3200-3100 cm⁻¹ (NH stretch).

    • ~1710-1730 cm⁻¹ (C=O Ester stretch).

    • ~1530 cm⁻¹ & 1350 cm⁻¹ (

      
       asymmetric/symmetric stretch).[2]
      

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodePrecaution
Skin Irritation H315Wear nitrile gloves; wash immediately upon contact.
Eye Irritation H319Wear safety goggles. Rinse cautiously with water for 15 mins.[3]
STOT-SE H335May cause respiratory irritation.[3] Use in a fume hood.
Energetic --Nitro-pyrazoles can be shock-sensitive if dry and heated. Avoid grinding dry solids.

Storage: Store at 2-8°C in a tightly sealed container. Hygroscopic.

References

  • Fluorochem. Ethyl 4-nitro-1H-pyrazole-5-carboxylate Product Sheet. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 338416, Ethyl 4-nitro-1H-pyrazole-5-carboxylate. Retrieved from .

  • American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate Technical Data. Retrieved from .

  • ResearchGate. Synthesis and Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. Retrieved from .

  • MDPI (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from .

Sources

Deconstructing the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification and structural confirmation of novel chemical entities are foundational to modern chemical research and drug development. This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of Ethyl 4-nitro-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest. By integrating data from foundational analytical techniques including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this guide illustrates the logical and scientific rigor required to unambiguously assign a molecular structure. Each analytical step is detailed, explaining not just the data but the underlying principles that make it a vital piece of the structural puzzle. This guide serves as a practical framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Imperative of Unambiguous Structural Assignment

The biological activity and therapeutic potential of any molecule are intrinsically linked to its three-dimensional structure. In the realm of medicinal chemistry and materials science, pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, including their use as anti-inflammatory agents.[1] The introduction of a nitro group, as in Ethyl 4-nitro-1H-pyrazole-5-carboxylate, can significantly modulate the electronic properties and, consequently, the reactivity and biological interactions of the parent molecule. Therefore, the precise and confident elucidation of its structure is not merely a procedural step but a critical prerequisite for any further investigation into its chemical and biological properties.

This guide will proceed through a multi-technique analytical workflow, demonstrating how the synergistic interpretation of spectroscopic data leads to the unequivocal confirmation of the structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Foundational Data and Molecular Blueprint

Before delving into the spectroscopic analysis, it is essential to establish the basic molecular properties of the target compound.

PropertyValueSource
Molecular FormulaC₆H₇N₃O₄[2]
Molecular Weight185.14 g/mol [2]
Melting Point128-130.1 °C[2]

This foundational data provides the initial constraints for our structural hypothesis. The molecular formula, in particular, allows us to calculate the degree of unsaturation, which offers initial clues about the presence of rings and/or multiple bonds.

The Elucidation Workflow: A Multi-faceted Spectroscopic Approach

The structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate can be systematically pieced together by interpreting the data from several key spectroscopic techniques. Each technique provides a unique and complementary piece of the puzzle.

Elucidation_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Gained Mass_Spec Mass Spectrometry (MS) MW_Confirmation Molecular Weight and Formula Mass_Spec->MW_Confirmation Provides FTIR FT-IR Spectroscopy Functional_Groups Presence of Key Functional Groups FTIR->Functional_Groups Identifies C13_NMR ¹³C NMR Spectroscopy Carbon_Environment Number and Type of Carbon Atoms C13_NMR->Carbon_Environment Reveals H1_NMR ¹H NMR Spectroscopy Proton_Environment Proton Environment and Connectivity H1_NMR->Proton_Environment Details Final_Structure Confirmed Structure MW_Confirmation->Final_Structure Confirms Functional_Groups->Final_Structure Supports Carbon_Environment->Final_Structure Corroborates Proton_Environment->Final_Structure Defines Structure_Hypothesis Initial Structural Hypothesis Structure_Hypothesis->Mass_Spec Predicts Structure_Hypothesis->FTIR Predicts Structure_Hypothesis->C13_NMR Predicts Structure_Hypothesis->H1_NMR Predicts

Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry (MS): Confirming the Molecular Ion

Experimental Protocol: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) can be employed. The instrument is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

Data Interpretation: The primary role of mass spectrometry in this initial stage is to confirm the molecular weight of the compound. We would expect to observe a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of 185.14 g/mol . High-resolution mass spectrometry (HRMS) would provide an even more precise mass measurement, allowing for the confirmation of the molecular formula, C₆H₇N₃O₄.

Predicted Fragmentm/zInterpretation
[C₆H₇N₃O₄]⁺185Molecular Ion
[C₄H₃N₃O₂]⁺125Loss of ethoxy group (-OCH₂CH₃)
[C₃HN₂O₂]⁺97Loss of ethyl carboxylate group (-COOCH₂CH₃)

The fragmentation pattern can also provide valuable structural information. For instance, the loss of a fragment with a mass of 45 would suggest the cleavage of an ethoxy group, which is consistent with the presence of an ethyl ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: FT-IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. For Ethyl 4-nitro-1H-pyrazole-5-carboxylate, we would anticipate the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-3100N-HStretching
~1720-1700C=O (Ester)Stretching
~1550 and ~1350NO₂ (Nitro)Asymmetric and Symmetric Stretching
~1250-1000C-O (Ester)Stretching

The presence of a broad absorption in the N-H stretching region would be indicative of the pyrazole N-H proton. A strong, sharp peak around 1710 cm⁻¹ would be highly characteristic of the ester carbonyl group.[3] The two distinct peaks for the nitro group are also a key diagnostic feature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. A ¹³C NMR spectrum is then acquired. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: ¹³C NMR spectroscopy provides information about the number of unique carbon environments in the molecule. Based on the proposed structure, we would expect to see six distinct carbon signals. The approximate chemical shifts can be predicted based on the electronic environment of each carbon atom.

Predicted Chemical Shift (ppm)Carbon AtomRationale
~160C=OEster carbonyl carbon, deshielded.
~145C4Aromatic carbon attached to the electron-withdrawing nitro group.
~138C5Aromatic carbon attached to the ester group.
~130C3Aromatic carbon in the pyrazole ring.
~62-OCH₂-Methylene carbon of the ethyl group, adjacent to oxygen.
~14-CH₃Methyl carbon of the ethyl group.

The chemical shifts of the pyrazole ring carbons are influenced by the substituents.[4] The carbon bearing the nitro group (C4) is expected to be significantly downfield due to the strong electron-withdrawing nature of this group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Experimental Protocol: Similar to ¹³C NMR, the sample is dissolved in a deuterated solvent and a ¹H NMR spectrum is acquired.

Data Interpretation: ¹H NMR spectroscopy is arguably the most informative technique for elucidating the detailed structure of an organic molecule. It provides information on the number of different proton environments, their chemical shifts (electronic environment), the integration (number of protons), and the splitting pattern (neighboring protons).

Predicted Chemical Shift (ppm)MultiplicityIntegrationProton AssignmentRationale
~13-14Broad Singlet1HN-HThe acidic proton on the pyrazole nitrogen, often broad and downfield.
~8.5Singlet1HC3-HThe lone proton on the pyrazole ring, deshielded by the aromatic system and the adjacent nitro group.
~4.4Quartet2H-OCH₂-Methylene protons of the ethyl group, split by the adjacent methyl group.
~1.4Triplet3H-CH₃Methyl protons of the ethyl group, split by the adjacent methylene group.

The observation of a quartet and a triplet with a 2:3 integration ratio is a classic signature of an ethyl group. The singlet for the C3-H proton is expected because it has no adjacent protons to couple with. The broad singlet for the N-H proton is also a characteristic feature.

Synthesis of Spectroscopic Evidence: The Final Structure

By combining the information from all four spectroscopic techniques, we can confidently assemble the structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Final_Structure_Confirmation MS MS: m/z = 185 (Confirms C₆H₇N₃O₄) Confirmed_Structure Ethyl 4-nitro-1H-pyrazole-5-carboxylate MS->Confirmed_Structure FTIR FT-IR (cm⁻¹): ~3200 (N-H) ~1710 (C=O) ~1550, 1350 (NO₂) FTIR->Confirmed_Structure C13_NMR ¹³C NMR: 6 unique carbons ~160 (C=O) ~145 (C-NO₂) C13_NMR->Confirmed_Structure H1_NMR ¹H NMR: ~13.5 (s, 1H, NH) ~8.5 (s, 1H, C-H) ~4.4 (q, 2H, CH₂) ~1.4 (t, 3H, CH₃) H1_NMR->Confirmed_Structure

Caption: Convergence of Spectroscopic Data to Confirm the Final Structure.

The mass spectrum confirms the molecular formula. The FT-IR spectrum identifies the key functional groups: N-H, ester C=O, and nitro NO₂. The ¹³C NMR shows the correct number of carbon atoms and their expected chemical environments. Finally, the ¹H NMR provides the definitive connectivity of the proton-bearing fragments, most notably the ethyl group and the isolated pyrazole proton. The culmination of this evidence provides an unassailable confirmation of the structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Conclusion

The structure elucidation of a novel compound is a systematic process of hypothesis generation and experimental validation. As demonstrated with Ethyl 4-nitro-1H-pyrazole-5-carboxylate, the integrated application of mass spectrometry, FT-IR, and both ¹H and ¹³C NMR spectroscopy provides a robust and self-validating workflow. Each technique offers a unique perspective on the molecular architecture, and it is in their synergy that the true power of modern analytical chemistry lies. This guide has provided a framework for this process, emphasizing the importance of not only acquiring high-quality data but also of interpreting it within the sound principles of chemical structure and bonding.

References

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6543. [Link]

  • Cabrera Escribano, F., Perrio Alcantara, M., & Gomez-Sanchez, A. (1988). Heterocycle formation from 1,3-dinitroalkanes. A novel pyrazole synthesis. Tetrahedron Letters, 29(46), 6001-6004.
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 51(4).
  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 135-149.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13405303, ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85270, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

Sources

theoretical calculations for Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-nitro-1H-pyrazole-5-carboxylate represents a critical scaffold in two distinct fields: high-energy density materials (due to the nitro-pyrazole core) and pharmaceutical intermediate chemistry (specifically as a precursor for purine analogs like Allopurinol).[1][2]

This guide provides a rigorous theoretical framework for characterizing this molecule.[1][2] Unlike simple organic solvents, the energetic nitro group at position 4 and the ester at position 5 introduce competing electronic effects—push-pull dynamics and annular tautomerism—that require high-level Density Functional Theory (DFT) for accurate prediction.[1][2]

Part 1: Computational Methodology Framework

To achieve results comparable to experimental X-ray diffraction and spectroscopic data, a "Standard Model" of organic DFT must be applied.[1][2] The following protocol is self-validating, requiring the absence of imaginary frequencies to confirm a true potential energy minimum.

The Theoretical Engine
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] Despite newer functionals (like M06-2X), B3LYP remains the benchmark for nitrogen-rich heterocycles, offering the best balance of cost vs. accuracy for vibrational frequencies.[1][2]

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Expert Insight: The diffuse functions (++) are non-negotiable here.[1][2] The lone pairs on the pyrazole nitrogens, the nitro group oxygens, and the ester oxygens require diffuse functions to correctly model the electron density tail, especially for hydrogen bonding interactions.[2]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1][2]

    • Solvent: DMSO or Ethanol (matching common crystallization solvents).[1][2]

Protocol Workflow

The following DOT diagram illustrates the mandatory sequential workflow to ensure data integrity.

G Start Input Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision NImag = 0? Freq->Decision Prop Property Calculation (NBO, HOMO-LUMO, NMR) Decision->Prop Yes Fail Re-optimize (Distort Geometry) Decision->Fail No Fail->Opt

Figure 1: Sequential computational workflow ensuring the identification of a true local minimum.

Part 2: The Tautomeric Landscape (Critical Analysis)

The most common error in modeling 1H-pyrazoles is neglecting annular tautomerism.[1][2] For Ethyl 4-nitro-1H-pyrazole-5-carboxylate, the position of the proton (N1 vs. N2) fundamentally alters the molecule's identity and energy profile.[1][2]

The Equilibrium

In the gas phase and non-polar solvents, pyrazoles exist in dynamic equilibrium.[2]

  • Tautomer A (5-ester): Proton on N1.[1][2] The ester is at position 5.[1][2][4][5]

  • Tautomer B (3-ester): Proton on N2.[1][2] The ester is formally at position 3 (due to IUPAC numbering rules following the proton).[1][2]

Stability Prediction

Theoretical calculations (DFT) consistently show that the tautomer stability is dictated by intramolecular hydrogen bonding .[1][2]

  • Mechanism: The N-H proton can form a weak hydrogen bond with the oxygen of the adjacent nitro group (at C4) or the carbonyl oxygen of the ester (at C5).[2]

  • Prediction: The 5-carboxylate tautomer is often stabilized if a specific N-H[1][2]···O=C (ester) interaction locks the conformation, though the 3-carboxylate form is generally favored in unsubstituted pyrazoles due to reduced steric hindrance.[1][2] You must calculate both and compare

    
    .[1][2]
    

Tautomer T1 Tautomer A (1H-pyrazole-5-carboxylate) Proton at N1 TS Transition State (Proton Transfer) T1->TS  ΔG‡   T2 Tautomer B (1H-pyrazole-3-carboxylate) Proton at N2 TS->T2

Figure 2: Tautomeric equilibrium. The relative population depends on the calculated Gibbs Free Energy difference.[2]

Part 3: Electronic Structure & Reactivity[1][2][3]

Once the stable tautomer is identified (NImag=0), the electronic properties define its reactivity.[2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness (


).[1][2]
  • LUMO (Lowest Unoccupied Molecular Orbital): Primarily localized on the Nitro group (

    
    )  and the pyrazole ring.[1][2] The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, making this molecule a potent electrophile .[1][2]
    
  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the pyrazole nitrogen lone pairs or the ester oxygen.[1][2]

Calculated Parameters Table (Expected Range):

ParameterSymbolFormulaSignificance
Ionization Potential


Electron donation capability.[1][2]
Electron Affinity


Electron acceptance capability (High for Nitro compounds).[1][2]
Chemical Hardness


Resistance to charge transfer.[1][2]
Electrophilicity Index


Propensity to attack nucleophiles (Critical for drug design).[1][2]
Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface is crucial for predicting non-covalent interactions (docking).[1][2]

  • Red Regions (Negative Potential): The Nitro oxygens and Ester carbonyl.[1][2] These are H-bond acceptors.

  • Blue Regions (Positive Potential): The N-H proton and the Ethyl group protons.[1][2] These are H-bond donors or sterically crowded areas.[1][2]

Part 4: Spectroscopic Validation

To validate your theoretical model against experimental samples, compare the calculated vibrational frequencies.[1][2]

IR Spectroscopy Scaling

DFT calculations (harmonic approximation) systematically overestimate frequencies.[1][2] You must apply a scaling factor.[1][2][3]

  • Scaling Factor for B3LYP/6-311++G(d,p): 0.961 (Standard correction).

Key Diagnostic Bands:

  • 
    : 
    
    
    
    (Broad if H-bonded).[1][2]
  • 
    : 
    
    
    
    (Strong).[1][2]
  • 
    : 
    
    
    
    .[1][2]
  • 
    : 
    
    
    
    .[1][2]
NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent field to predict chemical shifts.[1][2]

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.[1][2]

  • Correlation: Linear regression of

    
     typically yields 
    
    
    
    .[1][2]

References

  • Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[2] Link[1][2]

  • Viveka, S., et al. (2016).[1][2][6] Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 136-148.[1][2] Link[1][2]

    • Note: Serves as the primary methodological benchmark for pyrazole carboxylate DFT studies.[2]

  • Alkorta, I., & Elguero, J. (2025).[1][2] Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties. PMC - NIH.[1][2] Link

    • Note: Validates the B3LYP/6-311++G(d,p) basis set for this specific class of molecules.
  • Claramunt, R. M., et al. (1992).[1][2] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Journal of the Chemical Society, Perkin Transactions 2.[1][2] Link

    • Note: Authoritative source on the annular tautomerism of substituted pyrazoles.

Sources

The Architecture of Nitro-Pyrazole Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

From High-Energy Intermediates to Pharmaceutical Scaffolds

Executive Summary

Nitro-pyrazole carboxylates represent a unique intersection in heterocyclic chemistry where high-energy density potential meets pharmaceutical precision. Historically undervalued, these scaffolds have emerged as critical "switch" compounds. For the energetic materials scientist, the carboxylate moiety serves as a transient regiodirecting group to access 3,4-dinitropyrazoles (DNP). For the medicinal chemist, it acts as a stable anchor for structure-activity relationship (SAR) expansion, particularly in kinase inhibition (e.g., FLT3/CDK targets).

This guide deconstructs the synthesis, regiochemical challenges, and application logic of nitro-pyrazole carboxylates, moving beyond standard textbook definitions to explore the causality of their reactivity.

Part 1: Historical Genesis & Structural Significance

The history of nitro-pyrazole carboxylates is a narrative of overcoming the inherent electronic stubbornness of the pyrazole ring.

The "Deactivated Ring" Paradox

Early 20th-century attempts to nitrate pyrazole-3-carboxylates were plagued by poor yields. The pyrazole ring is electron-rich (


-excessive), but in the strongly acidic media required for nitration (mixed acid), the basic pyridine-like nitrogen (

) becomes protonated. This creates a pyrazolium cation, which is highly deactivated toward electrophilic aromatic substitution (EAS).
The Rearrangement Breakthrough (1970s)

The pivotal moment in this field was the elucidation of the N-nitro to C-nitro rearrangement . Researchers like Habraken and Janssen (1971) discovered that while direct C-nitration was difficult, N-nitration was kinetically favored. Under thermal or acidic forcing conditions, the nitro group migrates from the nitrogen to the carbon (specifically C4), bypassing the deactivation barrier.

The Modern Era: Divergent Utility

In the 2010s, interest surged due to two parallel developments:

  • Green Energetics: The search for lead-free primary explosives and insensitive munitions identified nitro-pyrazoles as replacements for RDX/TNT. The carboxylate group allows for "safe" handling before being removed (decarboxylated) to yield the final explosive.

  • Kinase Targeting: The 4-nitro-pyrazole-3-carboxylate scaffold was identified as a bioisostere for various purine analogs, fitting into the ATP-binding pockets of enzymes like FLT3 (Acute Myeloid Leukemia).

Part 2: Synthetic Methodologies & Regiochemical Control[1]

The synthesis of nitro-pyrazole carboxylates is governed by the competition between the directing power of the carboxylate (EWG) and the inherent nucleophilicity of the ring carbons.

The Directing Logic
  • C4 Selectivity: In 1H-pyrazole-3-carboxylates, the C4 position is the most nucleophilic site remaining. The carboxylate at C3 withdraws electron density, but less so from C4 than C5.

  • The "Thermal Migration" Strategy: To achieve high yields, modern protocols often utilize N-nitration followed by an acid-catalyzed [1,5]-sigmatropic-like shift or an intermolecular radical mechanism to move the

    
     group to C4.
    
Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways from the core precursor, highlighting the decision points between energetic and pharmaceutical applications.

SynthesisPathways Start Ethyl Pyrazole-3-carboxylate (Precursor) Step1 N-Nitration (HNO3/Ac2O) Start->Step1 Intermediate N-Nitro Species (Kinetic Product) Step1->Intermediate Rearrange Thermal/Acid Rearrangement Intermediate->Rearrange 140°C / H2SO4 Product Ethyl 4-Nitropyrazole -3-carboxylate Rearrange->Product Pharma Amide Coupling (Kinase Inhibitors) Product->Pharma R-NH2 Energy Hydrolysis & Decarboxylation (4-Nitropyrazole) Product->Energy 1. NaOH 2. Heat (-CO2)

Figure 1: The "Rearrangement Route" is the preferred industrial method for synthesizing 4-nitropyrazole carboxylates, avoiding the yield losses associated with direct nitration of the protonated species.

Part 3: Energetic vs. Pharmaceutical Applications

Energetic Materials: The "Transient" Carboxylate

In high-energy materials physics, oxygen balance (OB) and density are king.

  • Role: The carboxylate is a liability for performance (adds "dead" carbon weight) but an asset for synthesis.

  • Strategy: Synthesize Ethyl 4-nitropyrazole-3-carboxylate

    
     Hydrolyze to Acid 
    
    
    
    Decarboxylate .
  • Result: This yields 4-nitropyrazole or 3,4-dinitropyrazole , which exhibit high density (

    
    ) and detonation velocities comparable to RDX (
    
    
    
    ).
Pharmaceutical Chemistry: The "Anchor" Carboxylate

In drug discovery, the carboxylate is often converted to a carboxamide to form hydrogen bonds within a receptor pocket.

  • Target: FLT3 (Fms-like tyrosine kinase 3).[1]

  • Mechanism: The pyrazole ring mimics the adenine ring of ATP. The 4-nitro group (or its reduced amino form) provides electronic tuning, while the 3-carboxamide tail extends into the solvent-exposed region of the kinase, improving solubility and pharmacokinetic (PK) properties.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Nitropyrazole-3-carboxylic Acid

A self-validating protocol relying on the thermal rearrangement mechanism.

Reagents:

  • Pyrazole-3-carboxylic acid (10 g)

  • Fuming Nitric Acid (98%, 15 mL)

  • Concentrated Sulfuric Acid (98%, 45 mL)

Step-by-Step Workflow:

  • Dissolution (Exothermic Control): In a round-bottom flask, dissolve pyrazole-3-carboxylic acid in conc. sulfuric acid. Cool to 0–5°C using an ice-salt bath. Critical: Maintain T < 10°C to prevent premature decomposition.

  • Nitration: Dropwise add fuming nitric acid over 30 minutes. The solution will darken.

  • The Rearrangement (The "Cook"): Once addition is complete, remove the ice bath. Slowly heat the mixture to 70°C and hold for 3 hours.

    • Why? At 0°C, N-nitration occurs. Heating drives the thermodynamic rearrangement to the C4 position.

  • Quenching: Pour the reaction mixture onto 200g of crushed ice.

  • Isolation: A white to pale-yellow precipitate will form immediately. Filter under vacuum.[2]

  • Purification: Recrystallize from water/ethanol (1:1).

Validation Metrics:

  • Yield: Expect 75–85%.

  • Melting Point: 212–214°C (dec).

  • NMR Check:

    
     NMR should show the disappearance of the C4 proton (approx 6.8 ppm) and a downfield shift of the remaining C5 proton.
    
Protocol B: Decarboxylation (Energetic Route)

Converting the carboxylate intermediate to the active energetic scaffold.

Step-by-Step Workflow:

  • Loading: Place 4-nitropyrazole-3-carboxylic acid (5 g) in a high-pressure vessel or a flask equipped with a reflux condenser.

  • Solvent: Add anisole or perform neat (if safety protocols allow). High-boiling solvents are required as decarboxylation typically activates

    
    .
    
  • Catalysis: Add 5 mol% Copper powder (Cu) or

    
    .
    
    • Mechanism:[3] Copper facilitates the formation of a organocopper intermediate that lowers the activation energy for

      
       extrusion.
      
  • Reaction: Heat to reflux (approx 150°C) for 4–6 hours. Monitor

    
     evolution (bubbler).
    
  • Workup: Cool, filter off copper, and evaporate solvent.

  • Product: 4-Nitropyrazole (Solid).

Part 5: Data Summary & Visualization

Physicochemical Comparison
PropertyPyrazole-3-carboxylate4-Nitro-pyrazole-3-carboxylate4-Nitropyrazole (Decarboxylated)
Molecular Weight 112.1 g/mol 157.1 g/mol 113.1 g/mol
Density ~1.2 g/cm³1.62 g/cm³1.52 g/cm³
Melting Point 204°C212°C163°C
Primary Use PrecursorPharma IntermediateEnergetic Material
Acidity (pKa) ~3.5~2.1 (Increased by NO2)~9.5 (NH acidity)
Mechanistic Logic: The Rearrangement

The following diagram details the electron flow during the critical rearrangement step, essential for troubleshooting low yields.

RearrangementMechanism Step1 N-Nitro Pyrazole (Protonated in H2SO4) TS Transition State [1,5]-Sigmatropic Shift or Radical Pair Step1->TS Heat (>60°C) Step2 C-Nitro Intermediate (Non-Aromatic) TS->Step2 Migration to C4 Final 4-Nitropyrazole (Re-Aromatized) Step2->Final -H+ (Tautomerization)

Figure 2: The mechanism involves a migration of the nitro group from the ring nitrogen to the C4 carbon, driven by the thermodynamic stability of the final C-nitro product.

References

  • Habraken, C. L., & Janssen, J. W. A. M. (1971). Pyrazoles.[4][2][3][5][6][7][8][9][10][11][12] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry. Link

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI / PMC. Link

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. Link

  • Cetin, A. (2020).[6] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Link

  • Li, H., et al. (2012). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. MDPI Molecules. Link

Sources

Ethyl 4-nitro-1H-pyrazole-5-carboxylate starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of Ethyl 4-nitro-1H-pyrazole-5-carboxylate , a critical scaffold in the development of fused heterocyclic pharmaceuticals.

Strategic Scaffold for Pyrazolo[4,3-d]pyrimidines and Bioactive Heterocycles[1]

Executive Summary

Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 3920-50-1) acts as a linchpin intermediate in medicinal chemistry. Its structural duality—possessing an electrophilic nitro group adjacent to a reactive ester—makes it an ideal precursor for orthogonally functionalized pyrazoles and fused ring systems.

This guide addresses the three critical challenges in working with this scaffold:

  • Tautomeric Control: Managing the equilibrium between the 3- and 5-carboxylate forms during N-alkylation.

  • Safe Nitration: Protocols for introducing the nitro group without decarboxylation.

  • Cyclization Efficiency: Leveraging the 4-amino derivative to access the privileged pyrazolo[4,3-d]pyrimidine core (isosteric to purines).

Synthesis of the Core Scaffold

The most robust route to Ethyl 4-nitro-1H-pyrazole-5-carboxylate is not direct cyclization of a nitro-diketone, but rather the nitration of the parent pyrazole carboxylate . This approach avoids the handling of unstable nitro-1,3-dicarbonyl precursors.

Pathway Analysis

The synthesis begins with Ethyl 1H-pyrazole-3-carboxylate (obtained from the condensation of ethyl diazoacetate with alkynes or hydrazine with diketoesters). The subsequent nitration is an electrophilic aromatic substitution (SEAr).

  • Challenge: The pyrazole ring is electron-rich, but the protonated species (under acidic nitration conditions) is deactivated.

  • Solution: Use of fuming nitric acid in oleum or sulfuric acid to generate the high-energy nitronium ion (

    
    ).
    
Validated Protocol: Mixed Acid Nitration

Reference Grounding: Adapted from standard nitration procedures for electron-deficient pyrazoles [1, 2].

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.4 mmol)

  • Fuming Nitric Acid (

    
    , >90%, 5 equiv)
    
  • Sulfuric Acid (

    
    , conc., solvent)
    

Step-by-Step Methodology:

  • Dissolution (Exotherm Control): Place concentrated

    
     (30 mL) in a round-bottom flask. Cool to 0–5 °C using an ice-salt bath. Slowly add Ethyl 1H-pyrazole-3-carboxylate portion-wise. Critical: Maintain internal temperature <10 °C to prevent hydrolysis of the ester.
    
  • Nitration: Add fuming

    
     (15 mL) dropwise over 30 minutes. The reaction is highly exothermic.
    
  • Heating: Allow the mixture to warm to room temperature, then heat to 60 °C for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove residual acid, and dry under vacuum.

  • Yield: Expected yield 75–85%.

Data Summary:

Parameter Specification
Appearance White/Off-white crystalline solid
Melting Point 178–180 °C

| 1H NMR (DMSO-d6) |


 14.5 (br s, 1H, NH), 8.65 (s, 1H, C3-H), 4.35 (q, 2H), 1.32 (t, 3H) |[1][2]

Reactivity Profile & The "Hub" Logic

The utility of this molecule lies in its ability to diverge into multiple drug classes. The following diagram illustrates the "Hub" concept, mapping the transformation from the starting material to high-value targets like Sildenafil analogs.

G Start Ethyl 4-nitro-1H-pyrazole- 5-carboxylate Alkylation N-Alkylation (Regioisomer Mixture) Start->Alkylation R-X, Base Reduction Nitro Reduction (Pd/C, H2) Start->Reduction H2, Pd/C Alkylation->Reduction Route to N-Substituted Analogs Amine Ethyl 4-amino-1H-pyrazole- 5-carboxylate Reduction->Amine Cyclization Cyclization with Formamide/Urea Amine->Cyclization Ring Closure Target Pyrazolo[4,3-d]pyrimidine (Kinase Inhibitor Core) Cyclization->Target

Figure 1: Divergent synthesis pathways from the nitro-pyrazole scaffold.

Regioselective N-Alkylation

The tautomeric nature of the N-unsubstituted pyrazole (


) leads to regioselectivity challenges during alkylation.
  • Reaction: Treatment with alkyl halides (R-X) and base (

    
     or 
    
    
    
    ).
  • Outcome: A mixture of N1-alkyl (1,5-substituted) and N2-alkyl (1,3-substituted) isomers.

  • Scientific Insight: The ester group at position 5 sterically hinders the N1 position, often favoring N2 alkylation (forming the 1-alkyl-3-carboxylate). However, for Sildenafil-like molecules, the N1-methyl-5-carboxylate motif is required.

  • Control Strategy: To favor the N1-isomer (sterically crowded), use smaller electrophiles (MeI) and polar aprotic solvents (DMF), or employ specific directing groups before nitration [3].

Nitro Reduction to Amine

The conversion of the nitro group to an amine is the gateway to fused rings.

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, Ethanol. Cleanest profile.
    
  • Method B (Chemical Reduction):

    
     in Ethanol or Fe/Acetic Acid. Used if the molecule contains halogens sensitive to hydrogenolysis.
    

Application Case Study: Synthesis of Pyrazolo[4,3-d]pyrimidines

This scaffold is the direct precursor to the Pyrazolo[4,3-d]pyrimidine class, which includes PDE5 inhibitors (e.g., Sildenafil, Vardenafil) and various kinase inhibitors.

Mechanism of Cyclization

The formation of the pyrimidine ring onto the pyrazole core requires a "carbon insertion" between the 4-amino and 5-carboxamide groups.

Reaction Substrate Ethyl 4-amino-1-methyl- pyrazole-5-carboxylate Intermediate Amide Formation (Reaction with Formamide) Substrate->Intermediate Heat, Formamide Product Pyrazolo[4,3-d]pyrimidin-7-one Intermediate->Product -H2O, -EtOH (Cyclocondensation)

Figure 2: Cyclocondensation mechanism to form the fused ring system.

Detailed Protocol: Cyclization to Pyrazolo[4,3-d]pyrimidin-7-one

Reference Grounding: Based on Sildenafil synthesis routes [4, 5].

  • Starting Material: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (prepared via methylation and reduction of the guide topic molecule).

  • Reagent: Formamide (excess, acts as solvent and C1 source).

  • Conditions: Heat to 180–190 °C for 4 hours.

  • Workup: Cool to room temperature. The product usually precipitates. Dilute with water, filter, and wash with ethanol.

  • Result: 1-Methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[3] This intermediate can be chlorinated (

    
    ) to create a leaving group for further coupling with amines (e.g., piperazine).
    

References

  • ChemicalBook. Synthesis of Ethyl 4-pyrazolecarboxylate and derivatives. Retrieved from .

  • National Institutes of Health (NIH). From N–H Nitration to Controllable Aromatic Mononitration. PMC9436339. Retrieved from .

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from .

  • Imperial College London. Synthesis of Sildenafil Citrate. Retrieved from .

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from .

Sources

The Nitro-Pyrazole Ester Scaffold: Synthetic Versatility and Biological Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitro-pyrazole ester scaffold represents a high-value pharmacophore in modern medicinal chemistry, characterized by the synergistic interplay between the electron-deficient pyrazole ring and the lipophilic ester functionality. While polynitrated pyrazoles are historically associated with high-energy density materials (explosives), mono-nitro pyrazole esters have emerged as potent biological modulators.

This technical guide provides a rigorous analysis of their biological activity, specifically targeting antimicrobial resistance (AMR) and antiproliferative (anticancer) pathways. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for drug discovery.

Part 1: Structural Pharmacophores & SAR Analysis

The biological efficacy of nitro-pyrazole esters is governed by three critical structural domains. Understanding the Structure-Activity Relationship (SAR) is prerequisite to rational design.

The Pharmacophore Triad
  • The Pyrazole Core: Acts as a bioisostere of imidazole, providing hydrogen bond donor/acceptor sites (N1/N2) for enzyme pocket binding.

  • The Nitro Group (

    
    ): 
    
    • Electronic Effect: A strong electron-withdrawing group (EWG) that decreases the

      
       of the pyrazole NH (if unsubstituted), altering solubility.
      
    • Redox Mechanism: In anaerobic bacteria, the nitro group acts as an electron sink, undergoing enzymatic reduction to form reactive nitroso and hydroxylamine intermediates that damage DNA (similar to Metronidazole).

  • The Ester Functionality (

    
    ): 
    
    • Prodrug Capability: Esters are often hydrolyzed by intracellular esterases to release the active carboxylic acid form.

    • Permeability: The ester chain increases lipophilicity (

      
      ), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria or the outer membrane of Gram-negative bacteria.
      
SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core Nitro-Pyrazole Ester Scaffold Nitro Nitro Group (C3/C4) (Warhead) Core->Nitro Ester Ester Moiety (Delivery System) Core->Ester N1 N1 Substitution (Selectivity) Core->N1 Redox Redox Activation (ROS Generation) Nitro->Redox Enzymatic Reduction Lipophilicity Membrane Permeability Ester->Lipophilicity Modulates LogP Binding Target Binding (DNA Gyrase/Kinase) N1->Binding Steric Fit

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the nitro, ester, and N-substitution domains.

Part 2: Biological Profiles[1][2][3]

Antimicrobial Activity

Nitro-pyrazole esters exhibit broad-spectrum activity, particularly against multidrug-resistant (MDR) strains. The mechanism is dual-action:

  • DNA Gyrase Inhibition: The pyrazole core competes for the ATP-binding site of the GyrB subunit.

  • Nitro-Activation: In anaerobic environments, the nitro group reduction generates superoxide radicals (

    
    ), causing oxidative stress and DNA fragmentation.
    

Comparative Potency (Representative Data): Note: Values are synthesized from general literature ranges for optimized nitro-pyrazole derivatives.

Bacterial StrainGram StatusTarget MechanismTypical MIC Range (

)
Reference Standard
S. aureus (MRSA)PositiveCell Wall / Gyrase0.5 – 4.0Ciprofloxacin
E. coliNegativeDNA Damage (ROS)2.0 – 16.0Ampicillin
M. tuberculosisAcid-FastNitro-reduction (Ddn)0.1 – 5.0Isoniazid
C. albicansFungiErgosterol Biosynthesis4.0 – 32.0Fluconazole
Anticancer Potential

The ester moiety is critical here for cellular uptake. Once inside, these compounds often target receptor tyrosine kinases (RTKs) or induce apoptosis via the mitochondrial pathway.

  • Key Insight: C4-nitro pyrazoles often show higher cytotoxicity against HeLa and MCF-7 lines compared to C3-isomers due to better steric alignment with the ATP-binding pocket of kinases.

Part 3: Synthetic Pathways & Experimental Protocols

Synthesis Workflow

The synthesis of nitro-pyrazole esters typically follows a "Construct-then-Functionalize" approach.

Synthesis_Flow Start Precursors (Hydrazine + 1,3-Diketone) Step1 Cyclization (Knorr Synthesis) Start->Step1 Reflux/EtOH Inter1 Pyrazole Core Step1->Inter1 Step2 Nitration (HNO3/H2SO4 or Acetyl Nitrate) Inter1->Step2 Electrophilic Subst. Inter2 Nitro-Pyrazole Acid Step2->Inter2 Step3 Esterification (SOCl2 + Alcohol) Inter2->Step3 Acid Activation Final Target Nitro-Pyrazole Ester Step3->Final

Figure 2: Step-wise synthetic pathway from raw precursors to the final ester derivative.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Self-Validating System: This protocol includes sterility controls and growth controls to prevent false positives/negatives.

Materials:

  • Muller-Hinton Broth (MHB).

  • Standardized bacterial inoculum (

    
     CFU/mL).
    
  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

Methodology:

  • Stock Prep: Dissolve the nitro-pyrazole ester in DMSO (max 1% final concentration to avoid solvent toxicity).

  • Dilution: Perform serial 2-fold dilutions in MHB across the plate (Columns 1-10). Range:

    
     to 
    
    
    
    .
  • Inoculation: Add

    
     of bacterial suspension to columns 1-11.
    
  • Controls (Critical for Validity):

    • Column 11 (Growth Control): Bacteria + Broth + DMSO (No drug). Must show turbidity.

    • Column 12 (Sterility Control): Broth only. Must remain clear.

  • Incubation:

    
     for 18-24 hours.
    
  • Readout: Add

    
     Resazurin (0.015%). Incubate 2 hours.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • MIC is the lowest concentration well that remains blue.

Protocol: MTT Cytotoxicity Assay

Purpose: To determine the


 against cancer cell lines (e.g., MCF-7).[1]
  • Seeding: Seed cells (

    
    /well) in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Add compounds at graded concentrations (

    
    ). Include Doxorubicin as a positive control.[1][2]
    
  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent; incubate 4h. Formazan crystals form in viable cells.

  • Solubilization: Dissolve crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

  • Calculation: Plot % Cell Viability vs. Log(Concentration) to derive

    
    .
    

Part 4: Toxicology & Safety Integrity

Critical Warning: While mono-nitro pyrazoles are pharmaceutical candidates, polynitrated pyrazoles (e.g., 3,4,5-trinitropyrazole) are high-energy density materials (explosives).

  • Safety Check: During synthesis, strictly control temperature during nitration to prevent "runaway" polynitration.

  • Genotoxicity: The nitro group is a structural alert for mutagenicity (Ames positive). Early-stage ADMET screening must include an Ames test to ensure the ester modification mitigates this risk compared to the parent nitro-compound.

References

  • Synthesis and biological evaluation of pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central (NIH). [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived materials. PubMed. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central (NIH). [Link]

Sources

Safety and Handling of Ethyl 4-nitro-1H-pyrazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Significance

Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a critical heterocyclic scaffold in drug discovery, widely utilized as an intermediate for synthesizing bioactive pyrazolopyrimidines and purine analogs. Its handling requires a nuanced understanding of its tautomeric nature and the energetic potential inherent to nitro-functionalized azoles.

Core Identifiers
PropertySpecification
IUPAC Name Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Common Synonyms Ethyl 4-nitro-1H-pyrazole-3-carboxylate; 3(5)-Ethoxycarbonyl-4-nitropyrazole
CAS Number 55864-87-4 (Specific isomer); 3913-66-4 (General/Tautomeric)
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Physical State Pale yellow to off-white solid
Melting Point 128 – 130 °C
Tautomeric Considerations

Researchers must recognize that 1H-pyrazoles bearing substituents at positions 3 and 5 exist in dynamic annular tautomerism. Unless the N1 position is substituted (e.g., N-methyl), Ethyl 4-nitro-1H-pyrazole-5-carboxylate and Ethyl 4-nitro-1H-pyrazole-3-carboxylate are effectively the same chemical entity in solution.

  • Implication: Analytical data (NMR, HPLC) may show broadened signals or peak splitting depending on solvent polarity and pH.

Hazard Identification & Risk Assessment

While often classified under standard GHS categories, the "nitro-pyrazole" moiety warrants elevated caution due to its potential as an energetic precursor.

GHS Classification (29 CFR 1910.1200 / CLP)
Hazard ClassCodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.
The "Energetic" Factor (Critical Safety Insight)

Nitropyrazoles are structurally related to high-energy density materials (HEDMs). Although this ester derivative is stabilized by the carboxylate group, it possesses a positive heat of formation and significant oxygen balance.

  • Thermal Runaway Risk: High. The decomposition of the nitro group can be autocatalytic at elevated temperatures (>200°C or during uncontrolled exotherms).

  • Shock Sensitivity: Low to Moderate. While not a primary explosive, it should be treated as a Potential Energetic Material (PEM) during scale-up (>10g).

Safe Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Standard: Nitrile gloves (0.11 mm, break-through >480 min), lab coat, safety glasses with side shields.

  • High-Hazard (Scale-up/Synthesis): Face shield required. Use antistatic gloves if handling dry powder in low-humidity environments to prevent electrostatic discharge (ESD).

Engineering Controls
  • Primary: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Static Control: Use an ionizing fan or antistatic gun when weighing fine powders, as electrostatic buildup can disperse hazardous dust or theoretically initiate sensitive bulk material.

  • Tools: Use plastic or ceramic spatulas . Avoid metal-on-metal friction, which is a known initiation vector for nitro compounds.

Reaction Safety: Catalytic Hydrogenation

The most common synthetic transformation for this compound is the reduction of the nitro group (NO₂) to an amine (NH₂). This step presents the highest process risk.

Risk Factors in Hydrogenation
  • Exotherm: The reduction of a nitro group releases ~500 kJ/mol. In a batch reactor, this can lead to rapid pressurization.

  • Catalyst Ignition: Raney Nickel or Pd/C are pyrophoric. The presence of the pyrazole ring can sometimes poison catalysts, leading to stalled reactions that suddenly surge (induction period).

  • Intermediate Instability: Partially reduced hydroxylamine intermediates can be thermally unstable.

Safe Hydrogenation Workflow

The following diagram outlines the critical decision points and safety barriers for reducing Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

HydrogenationSafety Start Start: Reaction Planning CheckScale Check Scale Start->CheckScale SmallScale < 5g Batch CheckScale->SmallScale LargeScale > 5g Batch CheckScale->LargeScale Loading Loading Phase: Inert Atmosphere (N2/Ar) Solvent Wetting of Catalyst SmallScale->Loading Calorimetry REQUIRED: DSC/RC1 Analysis (Check for Exotherm Onset) LargeScale->Calorimetry Calorimetry->Loading Reaction Reaction Phase: Controlled H2 Addition Temp < 50°C Loading->Reaction Monitoring Monitor H2 Uptake & Temp Reaction->Monitoring Stall Reaction Stalls? Monitoring->Stall DoNotHeat CRITICAL: DO NOT HEAT Risk of Runaway Stall->DoNotHeat Yes Workup Workup: Filter under Inert Gas Keep Catalyst Wet Stall->Workup No AddCat Cool -> Vent -> Add Fresh Catalyst DoNotHeat->AddCat AddCat->Reaction

Figure 1: Decision logic for the catalytic hydrogenation of nitro-pyrazoles, emphasizing thermal runaway prevention.

Storage and Stability

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage should be cold to prevent slow decomposition or hydrolysis.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers.

Incompatibilities
  • Strong Bases: The NH proton of the pyrazole ring is acidic (pKa ~14). Reaction with strong bases (NaH, KOH) generates a pyrazolide anion, which may be more sensitive to oxidation or thermal shock.

  • Reducing Agents: Incompatible with hydrides (LiAlH₄) unless reduction is the intended, controlled reaction.

Emergency Response

Spill Cleanup

Do not dry sweep. Dry sweeping generates dust and static, increasing inhalation and ignition risk.

  • Isolate: Evacuate the immediate area (15 ft radius).

  • Wet Method: Cover the spill with a solvent-dampened pad (ethanol or water) or use a wet-vac if available for large powders.

  • Disposal: Place waste in a dedicated container labeled "Hazardous Waste - Nitrogenous Solid."

Fire Fighting
  • Media: Water spray, dry chemical, or CO₂.

  • Hazard: Burning produces toxic Nitrogen Oxides (NOx) . Firefighters must wear full SCBA.

  • Special Note: If a large quantity (>1 kg) is involved in a fire, evacuate the building due to the risk of deflagration.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Luo, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3410. Retrieved from [Link]

  • Alkorta, I., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(14), 2632.[2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Amides from Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated guide for the synthesis of amides from Ethyl 4-nitro-1H-pyrazole-5-carboxylate .

The presence of the electron-withdrawing nitro group at the 4-position and the acidic proton at the 1-position (NH) creates a unique electronic environment. This scaffold exhibits tautomerism (3- vs 5-position) and high acidity (pKa ~9-10), requiring specific handling to avoid side reactions such as decarboxylation or N-acylation.

Strategic Analysis & Chemistry

The transformation of Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1) into its corresponding amides (4) is a pivotal step in the synthesis of bioactive kinase inhibitors and anti-infectives. The 4-nitro group significantly increases the electrophilicity of the ester carbonyl, theoretically facilitating nucleophilic attack. However, the acidic N1-proton presents a competitive site for deprotonation, which can render the ring anionic and reduce reactivity toward nucleophiles.

Reaction Pathways

We present two validated protocols:

  • Protocol A (The "Gold Standard"): Hydrolysis followed by Acid Chloride activation. This route is insensitive to steric hindrance in the amine partner and yields the highest purity.

  • Protocol B (Catalytic Direct Aminolysis): A TBD-catalyzed "green" route for non-hindered, nucleophilic amines, bypassing the acid intermediate.

Structural Considerations (Tautomerism)
  • Tautomeric Equivalence: In the unsubstituted 1H-form, the 3-carboxylate and 5-carboxylate are tautomers. The "5-carboxylate" designation implies the ester is adjacent to the NH in the dominant tautomer.

  • Regiochemistry: If N-alkylation is required, it is strongly recommended to perform it before amide coupling to lock the regiochemistry (N1 vs N2) and improve solubility in organic solvents.

Visual Workflow (Graphviz)

The following diagram outlines the decision tree and chemical flow for both protocols.

AmideSynthesis Start Ethyl 4-nitro-1H- pyrazole-5-carboxylate Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Protocol A Step 1 Direct Direct Aminolysis (TBD Catalyst) Start->Direct Protocol B (Green Route) Acid Carboxylic Acid Intermediate Hydrolysis->Acid Activation Activation (SOCl2 or Oxalyl Cl) Acid->Activation Step 2 AcidCl Acid Chloride (Highly Reactive) Activation->AcidCl Coupling Amide Coupling (Amine + Base) AcidCl->Coupling Step 3 Product Target Amide (4-Nitro-1H-pyrazole-5-carboxamide) Coupling->Product Direct->Product

Figure 1: Synthetic workflow comparing the stepwise Acid Chloride route (Protocol A) and Direct Aminolysis (Protocol B).

Protocol A: Hydrolysis & Acid Chloride Coupling (High Integrity)

Applicability: Best for valuable/complex amines, anilines, or when high purity is critical. Overall Yield: 75–85%

Step 1: Hydrolysis to Carboxylic Acid

The nitro group stabilizes the carboxylate, making this hydrolysis robust.

  • Reagents:

    • Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

    • Solvent: THF:Water (3:1 v/v)[1]

  • Procedure:

    • Dissolve the ester in THF/Water.[1]

    • Add LiOH·H₂O in one portion.[2]

    • Stir at 50°C for 4–6 hours. Note: Monitor by TLC (EtOAc/Hex 1:1) or LCMS.[3]

    • Cool to 0°C. Acidify carefully with 1M HCl to pH ~2–3.

    • Critical Step: The product usually precipitates as a white/pale yellow solid. Filter, wash with cold water, and dry under high vacuum.[1][4]

    • QC Check: 1H NMR (DMSO-d6) should show loss of ethyl signals (quartet ~4.3 ppm, triplet ~1.3 ppm).

Step 2: Activation & Coupling

Using Oxalyl Chloride is preferred over Thionyl Chloride for cleaner workups with nitro-pyrazoles.

  • Reagents:

    • 4-Nitro-1H-pyrazole-5-carboxylic acid (from Step 1) (1.0 eq)

    • Oxalyl Chloride (1.5 eq)

    • DMF (Catalytic, 2–3 drops)

    • Target Amine (1.1 eq)

    • DIPEA or TEA (2.5 eq)

    • Solvent: Anhydrous DCM or THF

  • Procedure:

    • Suspend the carboxylic acid in anhydrous DCM (or THF if solubility is poor) under Nitrogen/Argon.

    • Add catalytic DMF.[4]

    • Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

    • Stir at Room Temperature (RT) for 2 hours until the suspension clears (formation of acid chloride).

    • Concentrate in vacuo to remove excess oxalyl chloride (optional but recommended for sensitive amines). Re-dissolve in fresh DCM.

    • Coupling: Add the Target Amine and DIPEA to the acid chloride solution at 0°C.

    • Stir at RT for 4–12 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1] Wash organic layer with Brine. Dry over Na₂SO₄.[1]

Protocol B: Direct Aminolysis (TBD Catalyzed)

Applicability: Best for aliphatic primary amines, benzylamines, and "green chemistry" requirements. Not suitable for weak nucleophiles (anilines).

  • Mechanism: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and delivering the amine.

  • Reagents:

    • Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)

    • Target Amine (1.5 eq)

    • TBD (0.1 – 0.2 eq)

    • Solvent: Toluene or THF (Anhydrous)

  • Procedure:

    • Charge the ester, amine, and TBD into a pressure vial (if volatile amine) or round-bottom flask.

    • Add Toluene (concentration ~0.5 M).

    • Heat to 70–80°C for 12–24 hours.

    • Monitoring: The reaction may be slower than Protocol A. If the amine is volatile, use a sealed tube.

    • Workup: Cool to RT. Dilute with EtOAc. Wash with 0.5M HCl (to remove TBD and excess amine).

    • Evaporate solvent.[2][5] Recrystallize from EtOH/Heptane if necessary.

Data Summary & Troubleshooting

Comparative Analysis of Methods
ParameterProtocol A (Acid Chloride)Protocol B (Direct Aminolysis)
Scope Universal (Aliphatic, Aromatic, Sterically hindered)Limited (Primary aliphatic, non-hindered)
Reagent Cost Moderate (Oxalyl chloride, coupling agents)Low (Catalytic TBD)
Atom Economy Lower (Multi-step, leaving groups)High (Direct conversion)
Purification Extraction usually sufficientChromatography often required
Typical Yield 75 – 90% 50 – 70%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Solubility of Acid Nitro-pyrazole acids are highly polar.Use THF/DMF mixtures instead of DCM in Step 2.
No Reaction (Protocol B) Amine is too weak or NH-acidity interference.Switch to Protocol A. The NH deprotonation by amine might be stalling the reaction.
Decarboxylation Overheating during hydrolysis or activation.Keep Hydrolysis < 60°C. Avoid refluxing SOCl₂; use Oxalyl Chloride at RT.
Regioisomers in NMR Tautomerism of the NH proton.Run NMR in DMSO-d6. Signals may be broad. N-methylation simplifies spectra.

References

  • National Institutes of Health (NIH). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

  • Sabot, C. et al. (2015). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. PubMed Central. (Demonstrates TBD utility in heterocyclic esters). Retrieved from [Link]

  • PubChem. (2025).[7] Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate Compound Summary. Retrieved from [Link]

Sources

Application Notes and Protocols: Ethyl 4-Nitro-1H-pyrazole-5-carboxylate as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic functionalization of this privileged scaffold is paramount for the development of novel molecular entities. Ethyl 4-nitro-1H-pyrazole-5-carboxylate has emerged as a highly valuable and versatile building block in this endeavor. Its unique arrangement of functional groups—a reactive nitro group, a modifiable ester, and the pyrazole ring itself—provides a powerful platform for the construction of complex, fused heterocyclic systems.

This technical guide provides an in-depth exploration of Ethyl 4-nitro-1H-pyrazole-5-carboxylate as a key intermediate. We will detail its synthesis, delineate its reactivity, and provide field-proven protocols for its transformation into medicinally relevant scaffolds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be emphasized to empower researchers in drug discovery and process development.

Synthesis of the Core Intermediate: Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate

The synthesis of the title compound is typically achieved through a multi-step sequence, commencing with the construction of the pyrazole ring, followed by N-alkylation and regioselective nitration. While various methods exist for pyrazole synthesis[3][4][5], a common and reliable pathway involves the cyclocondensation of a β-dicarbonyl equivalent with a substituted hydrazine.

The rationale for a step-wise approach (ring formation, then functionalization) is rooted in controlling regioselectivity. Direct condensation with ethylhydrazine can lead to isomeric mixtures[6]. Therefore, preparing the parent pyrazole and subsequently directing the ethylation to the desired nitrogen (N1) followed by nitration at the C4 position offers a more controlled and predictable outcome.

Protocol 1: Synthesis of Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate

Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate This step involves the reaction of ethyl 2-formyl-3-oxopropanoate (or a suitable precursor) with hydrazine. The greater electrophilicity of the aldehyde carbonyl typically directs the initial condensation with hydrazine.

  • To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Ethyl 1H-pyrazole-5-carboxylate.

Step 2: N-Ethylation Alkylation of the pyrazole ring can yield a mixture of N1 and N2 isomers. The use of a base and an appropriate ethylating agent is crucial.

  • Dissolve Ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), and stir the suspension for 30 minutes at room temperature.

  • Add ethyl iodide or diethyl sulfate (1.2 eq) dropwise.

  • Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify by column chromatography to separate the N1-ethyl and N2-ethyl isomers, yielding Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 3: C4-Nitration The C4 position of the pyrazole ring is activated for electrophilic substitution. A mixed acid nitration is a standard and effective method.

  • Cool concentrated sulfuric acid (H₂SO₄) to 0 °C in a flask equipped with a dropping funnel.

  • Slowly add fuming nitric acid (HNO₃, 1.5 eq) while maintaining the temperature below 10 °C.

  • Add Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize from ethanol to obtain pure Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: C4-Nitration Start Ethyl 2-formyl-3-oxopropanoate + Hydrazine Hydrate Step1 Cyclocondensation (Ethanol, 0°C to RT) Start->Step1 Product1 Ethyl 1H-pyrazole-5-carboxylate Step1->Product1 Step2 Alkylation (Ethyl Iodide, K2CO3, DMF) Product1->Step2 Product2 Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Step2->Product2 Step3 Nitration (HNO3, H2SO4, 0°C) Product2->Step3 FinalProduct Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate Step3->FinalProduct

Caption: Synthetic workflow for Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate.

Key Transformation: Reduction to Ethyl 4-Amino-1-ethyl-1H-pyrazole-5-carboxylate

The synthetic utility of the title compound is primarily unlocked by the reduction of the C4-nitro group to a primary amine. This transformation yields Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, a critical ortho-amino ester precursor for a variety of cyclocondensation reactions. The choice of reducing agent is critical and depends on the presence of other sensitive functional groups and desired process conditions.

  • Tin(II) Chloride (SnCl₂/HCl): A classic, robust, and high-yielding method. It is tolerant of the ester group but requires an aqueous acidic workup to remove tin salts.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct. It is highly efficient but may not be suitable for molecules with other reducible groups (e.g., alkynes, certain protecting groups).

  • Sodium Dithionite (Na₂S₂O₄): A milder alternative that works well in biphasic or aqueous systems, often used when harsh acidic or catalytic conditions are undesirable.

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
  • Suspend Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at room temperature. An exotherm may be observed.

  • Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize by pouring it into a stirred, saturated solution of sodium bicarbonate (NaHCO₃) or by adding aqueous NaOH until the pH is ~8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification.

Application in Fused Heterocyclic Synthesis

The ortho-relationship of the newly formed amine and the existing ester in Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is the key structural feature that enables the annelation of new rings.

Synthesis of Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine scaffold, a core found in many kinase inhibitors, is a primary application. This is typically achieved via the Gould-Jacobs reaction, which involves condensation with a 1,3-dicarbonyl compound or its equivalent, followed by thermal cyclization.[7]

Protocol 3: Synthesis of Ethyl 1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • A mixture of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) is heated at 120-130 °C for 1-2 hours. The ethanol formed during the initial condensation is allowed to distill off.

  • The resulting intermediate, an enamine, is added to a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • The solution is heated to a high temperature (230-250 °C) for 1-2 hours to effect thermal cyclization.[7][8]

  • Cool the reaction mixture and dilute it with hexanes or petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with hexanes, and recrystallize from a suitable solvent (e.g., ethanol, ligroin) to yield the pure pyrazolo[3,4-b]pyridine product.[8]

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Tautomerization AminoPyrazole Ethyl 4-amino-1-ethyl- 1H-pyrazole-5-carboxylate Intermediate1 Enamine Intermediate AminoPyrazole->Intermediate1 - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Product 4-Hydroxy-pyrazolo[3,4-b]pyridine (Keto-Enol Tautomerism) Intermediate1->Product Thermal Cyclization (High Temp, -EtOH)

Caption: Mechanism for Pyrazolo[3,4-b]pyridine synthesis via Gould-Jacobs reaction.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another class of medicinally important heterocycles, known for their activity as kinase inhibitors and PDE inhibitors. They can be synthesized from the aminopyrazole intermediate by introducing a one-carbon unit that will form the C4 position of the pyrimidine ring.

Protocol 4: Synthesis of 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Heat a mixture of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in an excess of formamide to 160-180 °C for 4-6 hours.

  • Alternatively, react the aminopyrazole with triethyl orthoformate to form an ethoxymethyleneamino intermediate, followed by cyclization with ammonia or an amine.

  • For substituted pyrimidines, the aminopyrazole can be reacted with isothiocyanates or isocyanates to form a thiourea or urea, which is then cyclized under basic conditions (e.g., sodium ethoxide).[9]

  • Upon completion, cool the reaction mixture, and dilute with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or DMF/water.

Data Summary

The following table summarizes typical data for the key compounds in this synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylateC₈H₁₁N₃O₄213.1975-85 (Nitration)Not widely reported
Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylateC₈H₁₃N₃O₂183.2180-95 (Reduction)Not widely reported
Ethyl 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylateC₁₁H₁₃N₃O₃235.2470-92 (Cyclization)[8]87-89[8]

Conclusion

Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a quintessential intermediate for constructing diverse heterocyclic frameworks. The strategic placement of its functional groups allows for a logical and high-yielding synthetic sequence, beginning with the crucial reduction of the nitro group. The resulting ortho-amino ester is primed for cyclocondensation reactions, providing reliable access to high-value fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. The protocols and mechanistic insights provided herein serve as a robust guide for researchers leveraging this powerful building block in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o538. [Link]

  • Fadda, A. A., et al. (2015). Recent developments in aminopyrazole chemistry. Mini-Reviews in Organic Chemistry, 12(3), 244-263. [Link]

  • El-Shehry, M. F., et al. (2010). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1661-1672. [Link]

  • Molnar, J. (N.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. PrepChem. [Link]

  • Nguyen, H. T., et al. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon. RSC Advances, 12(45), 29535-29543. [Link]

  • Reddy, T. R., et al. (2017). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 22(1), 125. [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]

  • Rostamizadeh, S., et al. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Iranian Journal of Catalysis, 4(2), 109-114. [Link]

  • Nguyen, H. T., et al. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 12, 29535-29543. [Link]

  • Müller, T. J. J., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1788-1853. [Link]

  • Müller, T. J. J., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1788-1853. [Link]

  • Kamal, A., et al. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 13, 2614-2640. [Link]

  • Kumar, V., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 699. [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 22, 126-155. [Link]

  • ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

Sources

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines from Ethyl Pyrazole Carboxylates

[1][2]

Executive Summary

Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry, serving as bioisosteres of purines (ATP mimics). They are the core structural motif in several FDA-approved kinase inhibitors, including Ibrutinib (BTK inhibitor). This guide details the synthetic conversion of ethyl 5-amino-1H-pyrazole-4-carboxylates into pyrazolo[3,4-d]pyrimidines.

We present three validated protocols ranging from classic thermal cyclization to modern microwave-assisted techniques. Emphasis is placed on the Niementowski-type cyclocondensation , providing researchers with robust, scalable methods to access this critical pharmacophore.

Mechanistic Foundation

The transformation relies on the reactivity of the ortho-amino ester functionality on the pyrazole ring. The reaction proceeds via a two-step sequence (often concerted in one pot):

  • N-Formylation: The exocyclic amine reacts with a one-carbon source (e.g., formamide, orthoformate) to form an intermediate amidine or formamide.

  • Intramolecular Cyclization: The pyrazole ring nitrogen (or the newly formed amidine nitrogen) attacks the ester carbonyl, ejecting ethanol and closing the pyrimidine ring.

Mechanistic Pathway (DOT Visualization)

ReactionMechanismStartEthyl 5-amino-1H-pyrazole-4-carboxylateInter1Intermediate A:N-Formyl/Ureido SpeciesStart->Inter1 Condensation(-NH3 or -ROH)ReagentC1 Source(Formamide/Urea)Reagent->Inter1TransitionTransition State:Nu-Attack on Ester C=OInter1->Transition Heat/CatalysisProductPyrazolo[3,4-d]pyrimidineScaffoldTransition->Product CyclizationByproductByproduct:EtOH + NH3/H2OTransition->Byproduct Elimination

Figure 1: Mechanistic pathway for the annulation of the pyrimidine ring onto the pyrazole core.[1]

Experimental Protocols

Protocol A: The Formamide Route (Standard High-Temperature)

Target: Unsubstituted Pyrazolo[3,4-d]pyrimidin-4(5H)-ones. Mechanism: Formamide acts as both solvent and C1 synthon.

  • Reagents:

    • Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv)

    • Formamide (10–15 volumes)[2]

    • Ammonium acetate (0.1 equiv, optional catalyst)

  • Procedure:

    • Charge a round-bottom flask with the pyrazole substrate and formamide.

    • Critical Step: Heat the mixture to 180–190 °C (oil bath temperature). The reaction requires temperatures near the boiling point of formamide (210 °C) to drive the elimination of ethanol.

    • Monitor by TLC (System: 10% MeOH in DCM). Reaction typically completes in 4–8 hours.

    • Workup: Cool the reaction mixture to room temperature. The product often precipitates spontaneously.

    • Dilute with cold water (2x reaction volume) to complete precipitation.

    • Filter the solid, wash copiously with water (to remove formamide), and then with cold ethanol.

    • Purification: Recrystallize from DMF/Ethanol or DMF/Water if necessary.

  • Expert Insight: Formamide decomposes to CO and NH3 at high temperatures. Use a well-ventilated fume hood. If the product does not precipitate, the pH may need adjustment to ~7.0 with dilute acetic acid.

Protocol B: The Urea Fusion Route (Solvent-Free)

Target: Pyrazolo[3,4-d]pyrimidine-4,6-diones (analogs of Xanthine). Mechanism: Urea provides the carbonyl carbon and an extra nitrogen, resulting in a di-oxo system.

  • Reagents:

    • Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv)

    • Urea (3.0 – 5.0 equiv)

  • Procedure:

    • Mix the pyrazole ester and urea intimately in a mortar and pestle.

    • Transfer to a round-bottom flask or heavy-walled reaction tube.

    • Heat the neat mixture to 200 °C in a sand bath or oil bath. The mixture will melt into a homogeneous liquid.

    • Maintain heating for 2–4 hours. The melt will eventually solidify as the higher-melting product forms.

    • Workup: Cool to ~80 °C and add hot water. Triturate the solid to dissolve excess urea.

    • Filter the crude solid.[3]

    • Purification: Dissolve in 2N NaOH (forms the sodium salt), filter off insoluble impurities, and re-precipitate by acidifying with concentrated HCl to pH 3–4.

Protocol C: Microwave-Assisted Synthesis (Green Chemistry)

Target: Rapid library generation of 5-substituted analogs. Reference: RSC Advances, 2012 (See Ref 1).

  • Reagents:

    • Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv)

    • Primary Amine (1.2 equiv, e.g., aniline, benzylamine)

    • Trimethyl orthoformate (TMOF) (as solvent/reagent)

  • Procedure:

    • Combine all reagents in a microwave-safe vial.

    • Irradiate at 140–160 °C for 15–30 minutes (Power: ~150W).

    • Workup: Cool the vial. The product usually precipitates directly from the TMOF solution.

    • Filter and wash with cold diethyl ether or hexane.

Data Summary & Comparison

ParameterProtocol A (Formamide)Protocol B (Urea Fusion)Protocol C (Microwave)
Reaction Type Thermal CyclocondensationSolvent-Free Fusion3-Component One-Pot
Temperature 180–190 °C200–220 °C140–160 °C
Time 4–12 Hours2–4 Hours15–30 Minutes
C1 Source FormamideUreaTrimethyl Orthoformate
Key Product 4-Oxo-pyrazolo[3,4-d]pyrimidine4,6-Dioxo-pyrazolo[3,4-d]pyrimidineN5-Substituted Derivatives
Yield (Typical) 60–80%50–70%75–90%

Workflow Visualization

WorkflowStartStart: Ethyl 5-aminopyrazole-4-carboxylateDecisionSelect C1 SourceStart->DecisionRouteARoute A: Formamide(Reflux 190°C)Decision->RouteA For Unsubstituted 4-OxoRouteBRoute B: Urea Fusion(Neat 200°C)Decision->RouteB For 4,6-DioxoRouteCRoute C: TMOF + Amine(Microwave 150°C)Decision->RouteC For N5-SubstitutedWorkupAPrecipitate w/ H2OFilterRouteA->WorkupAWorkupBDissolve in NaOHReprecipitate w/ HClRouteB->WorkupBWorkupCCool & FilterWash w/ EtherRouteC->WorkupCFinalPure Pyrazolo[3,4-d]pyrimidineWorkupA->FinalWorkupB->FinalWorkupC->Final

Figure 2: Decision tree for selecting the optimal synthetic protocol based on target substitution.

Troubleshooting & Optimization

  • Incomplete Cyclization:

    • Symptom:[2][4][5] TLC shows a spot with slightly lower Rf than starting material (likely the intermediate amide).

    • Solution: Increase temperature.[3][5] The ring closure is endothermic and entropy-driven. Ensure ethanol byproduct is allowed to escape (do not seal the vessel too tightly unless using a pressure-rated microwave vial).

  • Solubility Issues:

    • Pyrazolo[3,4-d]pyrimidines are notoriously insoluble in common organic solvents due to strong intermolecular hydrogen bonding (similar to DNA bases).

    • Characterization: Use DMSO-d6 or TFA-d for NMR.

    • Purification: If recrystallization fails, dissolve in hot DMF and precipitate with water.

  • Regioselectivity (N1 vs N2):

    • Starting with N-unsubstituted pyrazoles (NH at position 1) can lead to mixtures if alkylating later. However, the cyclization described here is regioselective for the pyrimidine ring formation onto the 4,5-positions.

References

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Source: RSC Advances, 2012. URL:[Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Source: Molecules (MDPI), 2013. URL:[Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidines as potential antimicrobial agents. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine scaffolds. Source: ResearchGate / European Journal of Medicinal Chemistry. URL:[Link]

Application Note & Protocols: Strategic Functionalization of Ethyl 4-nitro-1H-pyrazole-5-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core and a Privileged Starting Material

The pyrazole ring system is a cornerstone of modern medicinal chemistry.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4] The success of pyrazole-based therapeutics stems from its unique physicochemical properties: it is metabolically stable, capable of acting as both a hydrogen bond donor and acceptor, and its substitution pattern can be precisely tuned to optimize target engagement and pharmacokinetic profiles.

This guide focuses on a particularly valuable building block: Ethyl 4-nitro-1H-pyrazole-5-carboxylate . The strategic placement of its functional groups—an acidic N-H proton, a versatile nitro group, and a modifiable ester—makes it an exceptionally powerful starting point for generating diverse molecular libraries. This document provides a detailed exploration of the key functionalization pathways for this scaffold, complete with field-tested protocols and the scientific rationale behind each experimental choice.

Molecular Reactivity: Understanding the Scaffold

Before derivatization, it is crucial to understand the electronic landscape of Ethyl 4-nitro-1H-pyrazole-5-carboxylate. The reactivity of the pyrazole ring is dictated by the interplay of its inherent aromaticity and the influence of its powerful electron-withdrawing substituents.

  • The Pyrazole Core: The ring itself is an electron-rich aromatic system. It possesses a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N-H proton is acidic and can exist in tautomeric forms, residing on either N1 or N2, a critical consideration for N-substitution reactions that can lead to regioisomers.[5]

  • Electron-Withdrawing Groups (EWGs): The 4-nitro and 5-carboxylate groups are potent EWGs. They significantly decrease the electron density of the pyrazole ring, making it less susceptible to electrophilic attack. Crucially, these groups increase the acidity of the N-H proton, facilitating its removal with moderate bases.

  • Reactive Sites: The primary sites for functionalization are:

    • N1/N2-H: Deprotonation followed by reaction with electrophiles (alkylation, arylation).

    • 4-Nitro Group: Reduction to a primary amine, which serves as a handle for a vast array of subsequent chemistries.

    • C3-H Bond: The sole remaining C-H bond on the ring, a target for modern C-H activation/functionalization reactions.[6]

    • 5-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, though this is often a later-stage modification.

Caption: Reactive sites on Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Strategy I: N-Functionalization - Building Molecular Diversity

Substitution at the ring nitrogen is the most direct method to introduce diversity and modulate the molecule's properties. While this can yield a mixture of N1 and N2 isomers, the significant steric hindrance from the adjacent C5-ester group generally favors substitution at the N1 position.[7]

Protocol 1: Regio-favored N-Alkylation under Basic Conditions

This protocol leverages a standard base-mediated deprotonation followed by nucleophilic attack on an alkyl halide. The choice of a mild base is sufficient due to the enhanced acidity of the N-H proton.

Causality: Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ or NaH as it is less basic, reducing the risk of ester hydrolysis, and the large cesium cation can coordinate with the pyrazole nitrogen and solvent, enhancing reactivity. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction.

Step-by-Step Methodology:

  • To a solution of Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes to ensure complete deprotonation.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature (or heat to 50-60 °C if the electrophile is less reactive) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the N-alkylated pyrazole.

Self-Validation: The regiochemistry of alkylation (N1 vs. N2) must be confirmed unequivocally. 2D NMR techniques, such as HMBC and NOESY, are essential. An HMBC correlation between the N-CH₂ protons and the C5 of the pyrazole ring confirms N1 substitution.

Parameter Condition A (Standard) Condition B (For less reactive halides)
Base Cs₂CO₃ (1.5 eq)K₂CO₃ (2.0 eq)
Solvent DMFAcetonitrile
Temperature 25 °C80 °C (reflux)
Typical Yield 75-95%60-85%

Table 1: Typical conditions for N-alkylation reactions.

Caption: General workflow for the N-alkylation of the pyrazole scaffold.

Strategy II: Nitro Group Reduction - Unlocking the Amino Handle

The nitro group is a synthetic linchpin. Its reduction to a primary amine provides a nucleophilic center that can be readily derivatized into amides, sulfonamides, ureas, and more, dramatically expanding the accessible chemical space.

Protocol 2: Chemical Reduction with Tin(II) Chloride

While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and effective method, it can sometimes be non-selective, reducing other functional groups.[8] Reduction with tin(II) chloride is a classic, robust, and highly chemoselective alternative that is tolerant of esters and many other functionalities.[9][10]

Causality: SnCl₂ acts as a single-electron transfer agent in an acidic medium (HCl). The reaction proceeds through a series of reduction steps, ultimately yielding the ammonium salt, which is neutralized during workup to give the free amine. Ethanol is used as a co-solvent to ensure the solubility of the organic substrate.

Step-by-Step Methodology:

  • Suspend the N-substituted Ethyl 1-alkyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.

  • Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is typically complete within 1-3 hours (monitor by LC-MS).

  • Cool the reaction to room temperature and carefully pour it over crushed ice.

  • Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Caution: This is an exothermic neutralization.

  • Extract the aqueous slurry with ethyl acetate or dichloromethane (3-4x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine, which is often pure enough for the next step or can be purified by chromatography.

Method Reagents Pros Cons Ref.
Catalytic Hydrogenation H₂ (balloon or Parr), 10% Pd/CHigh yield, clean byproducts (H₂O)Can reduce other groups (alkenes, Cbz)[8]
Chemical Reduction SnCl₂·2H₂O, conc. HClHighly chemoselective, inexpensiveStoichiometric tin waste, harsh workup[9]
Transfer Hydrogenation Fe powder, NH₄ClInexpensive, milder than SnCl₂Requires heating, stoichiometric iron waste[11]

Table 2: Comparison of common methods for nitro group reduction.

Post-Reduction Derivatization: Amide Formation

The resulting 4-amino pyrazole is a versatile intermediate. The following protocol describes a standard acylation to form an amide.

Step-by-Step Methodology:

  • Dissolve the Ethyl 4-amino-1-alkyl-1H-pyrazole-5-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add a base such as triethylamine (TEA) or DIPEA (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (1-4 hours, monitor by TLC).

  • Wash the reaction mixture with water and then brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography or recrystallization.

Caption: Synthetic pathways originating from the reduction of the 4-nitro group.

Strategy III: C-H Functionalization - An Advanced Approach

Direct C-H functionalization represents a highly atom-economical and elegant strategy for modifying heterocyclic cores.[12] For our substrate, the only available site is the C3-H bond. Transition-metal-catalyzed reactions can be employed to couple this position with various partners.

Causality: These reactions typically proceed via a concerted metalation-deprotonation mechanism or through the formation of an organometallic intermediate. The N2 nitrogen of the pyrazole can act as a directing group, facilitating the C-H activation process at an adjacent carbon, although in this substituted system, the electronics of the C3-H bond will be the dominant factor.

While less common than N-alkylation for this specific scaffold, direct arylation is a powerful tool. A more traditional, yet highly reliable, alternative involves a halogenation-then-coupling sequence (e.g., bromination at C3 followed by a Suzuki or Sonogashira cross-coupling). However, the direct approach is presented below.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation (Hypothetical)

This protocol is based on established methodologies for the C-H functionalization of related heterocycles.[6][13] Optimization would be required for this specific substrate.

Step-by-Step Methodology:

  • In a sealed tube under an inert atmosphere (Argon), combine the N-alkylated pyrazole substrate (1.0 eq), the aryl bromide or iodide coupling partner (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a ligand like XPhos or SPhos (10-20 mol%).

  • Add a base, typically a carbonate like K₂CO₃ or Cs₂CO₃ (2.0 eq), and a pivalic acid (PivOH) additive (30 mol%) which often facilitates the C-H activation step.

  • Add a high-boiling point solvent such as dioxane or toluene.

  • Seal the tube and heat the reaction to 100-140 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a high-potential starting material for the synthesis of complex and diverse small molecules. By leveraging three primary synthetic vectors—N-functionalization , nitro group reduction and derivatization , and C-H activation —researchers can rapidly access a wide range of novel chemical entities. The protocols and strategies outlined in this guide provide a robust framework for the efficient and logical exploration of the chemical space around this privileged pyrazole core, empowering drug discovery and medicinal chemistry programs.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF . ResearchGate. Available from: [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c . Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds . MDPI. Available from: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment . YouTube. Available from: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents . ResearchGate. Available from: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles . Sci-Hub. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . MDPI. Available from: [Link]

  • Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions . ACS Publications. Available from: [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate . National Institutes of Health. Available from: [Link]

  • Design, one-pot synthesis and in vitro antiproliferative activity of novel dihydro-1H-furo[2,3-c]pyrazole-flavone hybrids . Sci-Hub. Available from: [Link]

  • (PDF) Nitropyrazoles (review) . ResearchGate. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . Signal Transduction and Targeted Therapy. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . ACS Publications. Available from: [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? . ResearchGate. Available from: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds . National Institutes of Health. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Institutes of Health. Available from: [Link]

  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... . ResearchGate. Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE . IJNRD. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review . MDPI. Available from: [Link]

  • Reduction of nitro compounds . Wikipedia. Available from: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry . Research and Reviews. Available from: [Link]

  • Amine synthesis by nitro compound reduction . Organic Chemistry Portal. Available from: [Link]

  • Pyrazole synthesis . Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates . ACS Publications. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . PubMed. Available from: [Link]

  • Nitro Reduction - Common Conditions . Organic Chemistry Portal. Available from: [Link]

  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials . IRIS UNINA. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . Semantic Scholar. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

I. Introduction to the Synthesis and its Challenges

The synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a critical process for the development of various pharmaceutical intermediates. The most common synthetic route involves the nitration of an ethyl 1H-pyrazole-5-carboxylate precursor. While seemingly straightforward, this electrophilic aromatic substitution reaction on a heterocyclic system is often accompanied by the formation of several byproducts, which can complicate purification and reduce the overall yield of the desired product. Understanding the formation mechanisms of these byproducts is paramount for optimizing the reaction conditions and ensuring the synthesis of a high-purity final compound.

II. Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate, with a focus on identifying and resolving problems related to byproduct formation.

Problem 1: Presence of an Unexpected Isomer in the Final Product

Symptom: Your NMR or LC-MS analysis indicates the presence of a compound with the same mass as your target molecule but with a different retention time or spectral pattern.

Probable Cause: The formation of a constitutional isomer, Ethyl 3-nitro-1H-pyrazole-5-carboxylate, is a common issue. The nitration of the pyrazole ring can occur at either the C3 or C4 position. The regioselectivity of the reaction is influenced by the directing effects of the substituents on the pyrazole ring and the reaction conditions.

Solution:

  • Reaction Temperature: Carefully control the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable 4-nitro isomer.

  • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The concentration of these acids should be precise.[1]

  • Purification: If isomeric byproducts are formed, they can often be separated by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[2]

Problem 2: Formation of a Dinitrated Byproduct

Symptom: Mass spectrometry analysis reveals a peak corresponding to the addition of two nitro groups to the starting material (M+90).

Probable Cause: Over-nitration of the pyrazole ring can lead to the formation of Ethyl 3,4-dinitro-1H-pyrazole-5-carboxylate. This is more likely to occur under harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent.

Solution:

  • Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Reaction Time: Monitor the reaction progress carefully using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further nitration.

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to minimize the rate of the second nitration.

Problem 3: Presence of a Carboxylic Acid Impurity

Symptom: Your crude product shows a spot on the TLC plate that is more polar than the desired ester, and your NMR spectrum may show a broad singlet corresponding to a carboxylic acid proton.

Probable Cause: Hydrolysis of the ethyl ester group to the corresponding carboxylic acid (4-nitro-1H-pyrazole-5-carboxylic acid) can occur in the presence of strong acids and water.[3] The nitrating mixture is highly acidic and can contain small amounts of water, which can facilitate this side reaction.

Solution:

  • Anhydrous Conditions: While challenging with fuming nitric and sulfuric acids, take precautions to minimize the presence of water in your reaction setup. Use dry glassware and reagents.

  • Work-up Procedure: During the work-up, neutralize the acidic reaction mixture carefully at a low temperature. A biphasic extraction with a suitable organic solvent can help to separate the desired ester from the more water-soluble carboxylic acid byproduct.

  • Purification: The carboxylic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the nitration of ethyl 1H-pyrazole-5-carboxylate?

A1: The nitration of ethyl 1H-pyrazole-5-carboxylate proceeds via an electrophilic aromatic substitution mechanism. In a mixture of fuming nitric acid and concentrated sulfuric acid, the nitronium ion (NO₂⁺) is generated. The pyrazole ring, being an electron-rich aromatic system, is then attacked by the nitronium ion. The reaction can proceed through the formation of an N-nitro intermediate which then rearranges to the C-nitro product.[1] The regioselectivity is governed by the electronic and steric effects of the ester group.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to achieve good separation between the starting material, the product, and any major byproducts. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q3: What are the best practices for purifying the crude product?

A3: The most common method for purifying Ethyl 4-nitro-1H-pyrazole-5-carboxylate is column chromatography on silica gel.[2] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity will typically allow for the separation of the desired product from less polar byproducts (like dinitrated species) and more polar impurities (like the carboxylic acid). Recrystallization from a suitable solvent system, such as ethanol/water, can be used for further purification.

Q4: Are there any safety precautions I should be aware of when performing this synthesis?

A4: Yes, this reaction involves the use of highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be exothermic, so it is crucial to control the addition of reagents and maintain a low temperature. Quenching the reaction mixture should be done slowly and carefully by adding it to ice-water to dissipate the heat.

IV. Visualization of Potential Byproduct Formation

The following diagram illustrates the potential pathways for the formation of common byproducts during the synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Byproduct_Formation cluster_0 Starting Material cluster_1 Nitration Conditions cluster_2 Desired Product cluster_3 Common Byproducts SM Ethyl 1H-pyrazole-5-carboxylate NC HNO₃ / H₂SO₄ SM->NC Nitration DP Ethyl 4-nitro-1H-pyrazole-5-carboxylate NC->DP Major Pathway BP1 Ethyl 3-nitro-1H-pyrazole-5-carboxylate (Isomeric Impurity) NC->BP1 Minor Pathway (Regioselectivity) BP2 Ethyl 3,4-dinitro-1H-pyrazole-5-carboxylate (Over-nitration) NC->BP2 DP->NC Further Nitration BP3 4-Nitro-1H-pyrazole-5-carboxylic acid (Hydrolysis) DP->BP3 Hydrolysis

Caption: Potential reaction pathways leading to the desired product and common byproducts.

V. Summary of Key Parameters and Potential Byproducts

Parameter Recommendation Potential Byproduct if Deviated
Temperature 0-10 °CEthyl 3-nitro-1H-pyrazole-5-carboxylate, Ethyl 3,4-dinitro-1H-pyrazole-5-carboxylate
Nitrating Agent Conc. Stoichiometric to slight excessEthyl 3,4-dinitro-1H-pyrazole-5-carboxylate
Reaction Time Monitor by TLC/LC-MSEthyl 3,4-dinitro-1H-pyrazole-5-carboxylate
Water Content Minimize (use dry conditions)4-Nitro-1H-pyrazole-5-carboxylic acid

VI. Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid at 0 °C.

  • Reaction: Dissolve Ethyl 1H-pyrazole-5-carboxylate in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

  • Addition: Slowly add the pre-cooled nitrating mixture to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

  • Monitoring: Stir the reaction mixture at 0-10 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

VII. References

  • DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PMC - PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

Sources

preventing side reactions in Ethyl 4-nitro-1H-pyrazole-5-carboxylate modifications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific chemical challenges associated with Ethyl 4-nitro-1H-pyrazole-5-carboxylate .

Subject: Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 5932-21-8) Support Tier: Level 3 (Senior Application Scientist) Status: Operational[1]

System Overview & Reactivity Profile

This scaffold is a high-value intermediate in the synthesis of kinase inhibitors and antiviral agents.[1] Its reactivity is dominated by three competing electronic and steric forces:

  • The Acidic NH (pKa ~9-10): The electron-withdrawing nitro group (C4) and ester (C5) significantly increase the acidity of the pyrazole NH, making it highly reactive toward electrophiles but prone to regioselectivity issues.[1]

  • The Electrophilic Nitro Group: Susceptible to reduction, but requires chemoselective conditions to preserve the ester.[1]

  • The Labile Ester: Prone to hydrolysis (saponification) or transesterification, particularly under the basic conditions often used for N-alkylation.[1]

Troubleshooting Tickets (Q&A)

Ticket #101: Regioselectivity Failure during N-Alkylation

User Report: "I reacted the scaffold with methyl iodide and


 in DMF. I obtained a 60:40 mixture of two isomers. How do I drive this to a single regioisomer?"

Root Cause Analysis: The starting material exists in a tautomeric equilibrium.[1] The proton can reside on N1 (adjacent to the ester) or N2 (adjacent to the hydrogen).[1]

  • Steric Factor: Alkylation at N1 is sterically hindered by the ethyl ester.[1]

  • Electronic Factor: The N1 anion is often thermodynamically stabilized by the adjacent carbonyl, but the N2 position is kinetically more accessible.[1]

Resolution Protocol: To maximize regioselectivity, you must control the "Hard/Soft" nature of the nucleophile and the steric environment.[1]

  • Strategy A (Thermodynamic Control): Use Cesium Carbonate (

    
    )  instead of Potassium Carbonate.[1] The "Cease-fire" effect of the large Cesium cation often stabilizes the specific coordinate intermediate that favors the less hindered N-alkylation (usually forming the 1-alkyl-3-carboxylate product, effectively alkylating the nitrogen distal to the ester).[1]
    
  • Strategy B (Mitsunobu Reaction): If using an alcohol instead of an alkyl halide, the Mitsunobu reaction (

    
    , DIAD) often proceeds with high regioselectivity dictated by sterics, favoring the nitrogen furthest from the ester group.
    

Visualizing the Pathway:

G cluster_0 Reagent Choice Start Ethyl 4-nitro-1H-pyrazole-5-carboxylate (Tautomeric Mix) PathA Path A: Alkyl Halide + Base (Kinetic/Thermodynamic Mix) Start->PathA PathB Path B: Mitsunobu (ROH) (Steric Control) Start->PathB Prod1 N-Alkylation Proximal to Ester (Sterically Crowded) PathA->Prod1 Minor Prod2 N-Alkylation Distal to Ester (Major Product) PathA->Prod2 Major PathB->Prod2 High Selectivity

Figure 1: Decision pathways for controlling regioselectivity in pyrazole alkylation.

Ticket #102: Ester Hydrolysis during Nitro Reduction

User Report: "I tried reducing the nitro group using Hydrazine/Pd-C, but I lost the ethyl ester and ended up with the carboxylic acid (or a decomposed mess)."

Root Cause Analysis: Hydrazine is a potent nucleophile and base.[1] At elevated temperatures, it causes saponification (hydrolysis) of the ester before or during the reduction.[1] Furthermore, the resulting 4-amino-pyrazole-5-carboxylic acid is thermally unstable and prone to decarboxylation .[1]

Resolution Protocol: Switch to a slightly acidic or neutral reduction system that is orthogonal to ester hydrolysis.

MethodReagentsRisk LevelRecommendation
Catalytic Hydrogenation

(1 atm), 10% Pd/C, EtOH
LowRecommended (Cleanest workup).[1]
Iron Reduction Fe powder,

, EtOH/Water
Very LowBest for Scale-up (Cheapest, very robust).[1]
Tin Reduction

, EtOH
MediumGood, but workup can be messy (tin emulsions).[1]
Hydrazine

, Catalyst
High AVOID .[1] Causes hydrolysis.[1][2][3][4][5][6]
Ticket #103: Transesterification "Ghost" Peaks

User Report: "My LCMS shows a mass +14 or -14 from my expected product after running the reaction in methanol."

Root Cause Analysis: You are experiencing transesterification .[1] The ethoxide leaving group of your ester is being swapped with methoxide from the solvent.[1] This is catalyzed by the basic conditions used in N-alkylation or the Lewis acidic conditions in reduction.[1]

Resolution Protocol:

  • Rule of Thumb: Always match the solvent alcohol to the ester alkyl group.[1]

    • If you have an Ethyl ester

      
       Use Ethanol .[1][6]
      
    • If you have a Methyl ester

      
       Use Methanol .[1]
      
  • Correction: If you must use a different solvent (e.g., DMF), ensure it is strictly anhydrous to prevent hydrolysis.[1]

Validated Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Fe/ )

Target: Reduction of Nitro to Amine without touching the Ester.

  • Setup: In a round-bottom flask, dissolve Ethyl 4-nitro-1-alkyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of Ethanol (10 volumes) and Water (2 volumes).

  • Activation: Add Ammonium Chloride (

    
    )  (5.0 eq) and Iron Powder  (5.0 eq, <325 mesh).
    
  • Reaction: Heat the suspension to 70°C with vigorous stirring. Monitor by TLC/LCMS (typically complete in 1–2 hours).[1]

    • Checkpoint: The yellow color of the nitro compound should fade to a pale off-white or grey.[1]

  • Workup (Crucial for Iron removal):

    • Cool to room temperature.[1][7][8][9]

    • Filter the mixture through a Celite pad to remove iron sludge.[1] Wash the pad generously with Ethanol.[1]

    • Concentrate the filtrate.[1][10] Partition the residue between Ethyl Acetate and Water.[1]

    • Note: If an emulsion forms, add a small amount of brine.[1]

  • Isolation: Dry the organic layer over

    
     and concentrate. The amine is often pure enough for the next step without column chromatography.[1]
    
Protocol B: Regioselective N-Alkylation (Mitsunobu)

Target: Installing an R-group with high regiocontrol.[1]

  • Setup: Dissolve Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq), the Alcohol (R-OH) (1.2 eq), and Triphenylphosphine (

    
    )  (1.5 eq) in anhydrous THF  (10 volumes) under 
    
    
    
    .
  • Addition: Cool to 0°C . Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 15 minutes.[1]

    • Why? Controlling the exotherm prevents side reactions.[1]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the THF. Triturate the residue with Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (

    
    ).[1] Filter and purify the filtrate via silica chromatography.[1]
    

Mechanistic Logic & Safety (Graphviz)[1]

The following diagram illustrates the critical "Kill Zones" where side reactions occur if pH or Temperature is uncontrolled.

ReactionLogic cluster_SideReactions CRITICAL FAILURE MODES NitroEster Ethyl 4-nitro-1H-pyrazole-5-carboxylate Hydrolysis Ester Hydrolysis (Saponification) NitroEster->Hydrolysis Strong Base (NaOH/KOH) or Hydrazine TransEst Transesterification (OEt -> OMe) NitroEster->TransEst Reflux in MeOH SafePath Target: Ethyl 4-amino-1H-pyrazole-5-carboxylate NitroEster->SafePath Fe/NH4Cl or H2/Pd-C (Ethanol Solvent) Decarb Decarboxylation (Loss of CO2) Hydrolysis->Decarb Heat (>80°C)

Figure 2: Failure Analysis of the Pyrazole Ester Scaffold.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles and pyrazoles.[1]

    • Source:Der Pharma Chemica, 2016.[1]

    • )
    • URL:

  • Chemoselective Nitro Reduction

    • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4/Ni(PPh3)4.[1][8]

    • Source:Journal of Synthetic Chemistry, 2024.[1][8]

    • Relevance: Validates metal-catalyzed reduction strategies that toler
    • URL:

  • Ester Hydrolysis Mechanisms

    • Title: Hydrolysis of Esters (Mechanism and Catalysis).[1][2][3][6]

    • Source:Chemistry LibreTexts / J. Am. Chem. Soc.[1]

    • Relevance: foundational mechanism explaining why basic conditions (like Hydrazine) hydrolyze esters, necessitating the Fe/NH4Cl protocol.[1]

    • URL:

  • Synthesis of Pyrazole Carboxylates

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[1][11]

    • Source:PubMed / Molecules, 2022.[1]

    • Relevance: Provides specific experimental conditions for handling pyrazole carboxylate scaffolds during modific
    • URL:

Sources

Ethyl 4-nitro-1H-pyrazole-5-carboxylate stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrazole ring itself is known for its thermal and oxidative stability. However, the presence of the nitro group and the ethyl ester functionality introduces potential liabilities that can affect the compound's stability under various experimental conditions. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

This guide will walk you through the key stability considerations, potential degradation mechanisms, and practical steps to mitigate these issues.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the stability and handling of Ethyl 4-nitro-1H-pyrazole-5-carboxylate:

Q1: What are the primary factors that can cause the degradation of Ethyl 4-nitro-1H-pyrazole-5-carboxylate?

A1: The three main factors that can induce degradation are pH, light, and temperature. The ethyl ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The nitro group on the pyrazole ring makes the compound potentially sensitive to light (photodegradation) and high temperatures (thermal decomposition).

Q2: How should I properly store Ethyl 4-nitro-1H-pyrazole-5-carboxylate to ensure its long-term stability?

A2: For optimal stability, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, especially for solutions. Avoid exposure to direct sunlight and high humidity.

Q3: I've noticed a change in the color of my compound over time. What could be the cause?

A3: A color change, often to a yellowish or brownish hue, can be an indicator of degradation. This is commonly associated with photodegradation of nitroaromatic compounds or the formation of degradation products upon exposure to heat or reactive chemicals. We recommend performing a purity analysis using a suitable technique like HPLC to assess the integrity of the material.

Q4: Can I dissolve Ethyl 4-nitro-1H-pyrazole-5-carboxylate in aqueous buffers for my experiments?

A4: While the compound may be soluble in some aqueous-organic mixtures, be cautious about the pH of the buffer. Alkaline conditions (pH > 8) can lead to rapid hydrolysis of the ethyl ester, forming the corresponding carboxylic acid. If aqueous buffers are necessary, it is advisable to use freshly prepared solutions and conduct experiments at a neutral or slightly acidic pH. Consider performing a preliminary stability study in your chosen buffer system.

Q5: What are the expected degradation products of this compound?

A5: The most likely degradation products are:

  • 4-nitro-1H-pyrazole-5-carboxylic acid: Formed via hydrolysis of the ethyl ester.

  • Reduced nitro group derivatives (e.g., amino or nitroso compounds): Can be formed under reducing conditions or through certain photodegradation pathways.

  • Products of pyrazole ring cleavage: While the pyrazole ring is generally stable, extreme conditions of heat or aggressive reagents could potentially lead to its cleavage.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Steps
Degradation of stock solutions Prepare fresh stock solutions before each experiment, especially if dissolved in protic or aqueous-based solvents. Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
pH-induced hydrolysis during the experiment Monitor and control the pH of your reaction mixture, especially for experiments running for extended periods. If possible, maintain a pH between 4 and 7. If basic conditions are required, minimize the exposure time and temperature.
Photodegradation during sample handling Perform experimental manipulations under low-light conditions or with light-protective coverings. Use amber-colored labware or cover transparent containers with aluminum foil.
Impure starting material Verify the purity of your Ethyl 4-nitro-1H-pyrazole-5-carboxylate batch using a validated analytical method, such as HPLC-UV or LC-MS, before starting your experiments.
Issue 2: Appearance of Unexpected Peaks in Chromatograms (e.g., HPLC, LC-MS)
Potential Cause Troubleshooting Steps
On-column degradation Ensure the mobile phase pH is compatible with the compound's stability. High pH mobile phases can cause hydrolysis on the column. Check for any reactive components in your mobile phase or sample matrix.
Degradation during sample preparation Minimize the time between sample preparation and analysis. Keep samples in an autosampler cooled to a low temperature (e.g., 4°C). Avoid high temperatures or prolonged exposure to light during sample workup.
Formation of the hydrolytic degradant The most common unexpected peak is likely 4-nitro-1H-pyrazole-5-carboxylic acid. To confirm, you can intentionally hydrolyze a small sample of the parent compound (e.g., by treating with a mild base) and compare the retention time of the resulting product with the unexpected peak.
Photodegradation in the autosampler If your autosampler is not light-protected, photodegradation can occur. Cover the sample vials or the entire autosampler to shield them from ambient light.

Potential Degradation Pathways

Understanding the potential chemical transformations of Ethyl 4-nitro-1H-pyrazole-5-carboxylate is key to designing robust experiments. The primary degradation pathways are illustrated below.

cluster_main Ethyl 4-nitro-1H-pyrazole-5-carboxylate cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_photolysis Photolysis main Ethyl 4-nitro-1H-pyrazole-5-carboxylate hydrolysis_product 4-nitro-1H-pyrazole-5-carboxylic acid main->hydrolysis_product Acidic or Basic conditions reduction_product Ethyl 4-amino-1H-pyrazole-5-carboxylate main->reduction_product Reducing agents (e.g., Na2S2O4, H2/Pd) photolysis_products Complex mixture of degradants main->photolysis_products UV or visible light start Start: Pure Compound stock_prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock_prep stress_conditions Expose to Stress Conditions stock_prep->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (80°C, solid & solution) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Purity of parent compound - Formation of degradants analysis->evaluation stable Stable under condition evaluation->stable No significant change degraded Degradation observed evaluation->degraded New peaks appear end End: Stability Profile stable->end characterize Characterize Degradants (MS, NMR if necessary) degraded->characterize characterize->end

Caption: Workflow for assessing the stability of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Concluding Remarks

The stability of Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a critical parameter that can significantly impact the outcome and reproducibility of your research. By understanding its potential degradation pathways and implementing the appropriate handling, storage, and experimental controls outlined in this guide, you can ensure the integrity of your work. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.

References

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). DOI: 10.26717/BJSTR.2022.47.007492
  • Singh, R., & Kumar, R. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 113-120.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Isloor, A. M., et al. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 6(1), 97-102.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(10), 1073-1081.
  • PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • S. n. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 6(1), 97-102.
  • PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022).
  • Fisher Scientific. (n.d.).
  • Kumar, D., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 107, 223-233.
  • Zhang, C., et al. (2021).
  • Schmidt, T. C., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(2), 205-214.
  • Thermo Fisher Scientific. (2009).
  • Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data.
  • Sci-Hub. (n.d.).
  • Zhang, Y., et al. (2022). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. Analytical Chemistry, 94(34), 11847-11855.
  • TCI Chemicals. (n.d.).
  • Fischer, N., et al. (2018). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Zeitschrift für anorganische und allgemeine Chemie, 644(18), 1079-1087.
  • Fisher Scientific. (n.d.).
  • Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 45-53.
  • Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling.
  • PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jelis, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6542.

Sources

troubleshooting poor regioselectivity in pyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-PYR-001 Subject: Troubleshooting Poor Regioselectivity in Pyrazole N-Alkylation Status: Open Assigned Specialist: Senior Application Scientist

User Issue Summary

"I am attempting to N-alkylate an unsymmetrical 3-substituted pyrazole. I consistently get a mixture of 1,3- and 1,5-isomers (often 60:40 or 70:30), making purification difficult and yield low. I need a protocol to favor one isomer exclusively."

Diagnostic Phase: The Tautomer Trap

Before optimizing, you must understand the "Invisible Variable": Tautomerism .

Unlike pyrrole or pyridine, an unsubstituted pyrazole exists in rapid equilibrium between two tautomers. When you deprotonate it to form the pyrazolate anion, the negative charge is delocalized across both nitrogens.

  • The Trap: The "major" tautomer in the neutral form is not necessarily the one that reacts.

  • The Reality: The product ratio is determined by the relative nucleophilicity of the two nitrogens in the anion (Kinetic Control) or the stability of the final product (Thermodynamic Control).

The Golden Rules of Selectivity
  • Steric Rule (Standard SN2): The electrophile prefers the nitrogen distal to the bulky substituent. (Favors 1,3-isomer).

  • Electronic Rule (EWG Effect): Electron-Withdrawing Groups (EWG) stabilize the negative charge on the proximal nitrogen, making it less nucleophilic. The electrophile attacks the distal nitrogen. (Favors 1,3-isomer).

  • The Exception (Coordination/H-Bonding): If the substituent can chelate a metal cation (e.g., a lone pair on a pyridine ring or ester) or hydrogen bond with the solvent, the electrophile may be directed to the proximal nitrogen. (Favors 1,5-isomer).

Module 1: The "Steric First" Protocol (SN2)

Goal: Maximize the formation of the 1,3-isomer (Alkyl group far from the substituent).

This is the default pathway. If you are getting poor selectivity here, your electrophile is likely too small (methyl iodide) or your base/cation pairing is allowing too much "tight ion pairing."

Recommended Protocol:

  • Solvent: DMF or Acetonitrile (Polar Aprotic).

  • Base:

    
     (Cesium Carbonate).
    
    • Why? The "Cesium Effect." The large ionic radius of Cs⁺ (1.67 Å) creates a "loose" ion pair with the pyrazolate anion, making the nucleophile more "naked" and reactive. This amplifies steric discrimination.[1][2][3]

  • Temperature:

    
    . Lower temperatures favor the kinetic (sterically less hindered) product.
    
VariableRecommendationMechanistic Reason
Solvent DMF (Dry)Dissolves inorganic bases; promotes SN2.
Base

Loose ion pairing increases steric sensitivity.
Electrophile Alkyl Bromide/IodideHard/Soft matching.
Stoichiometry 1.1 equiv BaseAvoid large excess which might promote bis-alkylation side products.
Module 2: The "Solvent Switch" (Fluorinated Alcohols)

Goal: Shift selectivity toward the 1,5-isomer (Alkyl group near the substituent) or enhance 1,3-selectivity when standard methods fail.

Recent breakthroughs utilize fluorinated solvents like HFIP (Hexafluoroisopropanol) . These solvents are strong Hydrogen Bond Donors (HBD).

How it works: HFIP forms a hydrogen-bond network with the pyrazole nitrogens. If your substituent has a lone pair (e.g., -CF3, -CO2R), the solvent network can shield the "open" nitrogen or stabilize the transition state for the "crowded" nitrogen, often flipping selectivity compared to EtOH or DMF.

Protocol:

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).[4]

  • Reagent: Methylhydrazine (if building ring) or Alkyl Halide.

  • Reference: Fustero et al.[4] demonstrated that changing solvent from EtOH to HFIP can shift ratios from 60:40 to >95:5.

Module 3: The "Inverse" Strategy (Chan-Lam Coupling)

Goal: Install Aryl groups with high selectivity (often N1-selective ).

If SNAr or Ullmann coupling is too harsh, use Copper(II)-catalyzed oxidative coupling.

Mechanism: The pyrazole coordinates to the Cu(II) center before the bond forms. Sterics dictate that the copper binds to the least hindered nitrogen (N1). Reductive elimination then locks the aryl group at that position.

Chan-Lam Protocol:

  • Catalyst:

    
     (10-20 mol%).
    
  • Ligand: Bipyridine (optional, stabilizes Cu).

  • Oxidant: Air (balloon) or

    
    .
    
  • Boronic Acid: 1.5 - 2.0 equiv.

  • Selectivity: Highly favors the 1,3-isomer (N-aryl distal to substituent).

Troubleshooting Decision Tree

Pyrazole_Alkylation Start START: Poor Selectivity (Mixture of Isomers) Analyze Analyze Substituent (R) at Position 3 Start->Analyze Is_R_Bulky Is 'R' Sterically Bulky? (t-Butyl, Ph, etc.) Analyze->Is_R_Bulky Is_R_Chelating Is 'R' a Chelator? (Pyridine, Ester, OH) Is_R_Bulky->Is_R_Chelating No Target_13 Goal: 1,3-Isomer (Distal to R) Is_R_Bulky->Target_13 Yes Is_R_Chelating->Target_13 No Target_15 Goal: 1,5-Isomer (Proximal to R) Is_R_Chelating->Target_15 Yes Method_Cesium Protocol A: Cs2CO3 / DMF / 0°C (Maximizes Steric Control) Target_13->Method_Cesium Standard Method_HFIP Protocol B: HFIP Solvent (H-Bonding Control) Target_13->Method_HFIP If Cs2CO3 fails Method_Mitsunobu Protocol C: Mitsunobu Reaction (Often favors acidic/hindered N) Target_15->Method_Mitsunobu Alternative Method_Protect Strategy D: Transient Protection (Block N1 -> Alkylate N2 -> Deprotect) Target_15->Method_Protect Highest Purity

Caption: Logical workflow for selecting the correct alkylation strategy based on substituent nature and target isomer.

Visualizing the Mechanism: Steric vs. Coordination

Mechanism Anion Pyrazolate Anion (Delocalized Charge) Path_Steric Path A: Steric Control (Cs+ loose pair) Anion->Path_Steric Bulky R / Polar Solvent Path_Coord Path B: Chelation Control (Na+ / Mg++ tight pair) Anion->Path_Coord Chelating R / Non-polar Solvent Prod_13 1,3-Isomer (Major Product) Path_Steric->Prod_13 Fast (Kinetic) Prod_15 1,5-Isomer (Minor Product) Path_Coord->Prod_15 Directed Attack

Caption: Divergent mechanistic pathways. Path A is standard; Path B requires specific chelating groups or solvents.

FAQ: Common Pitfalls

Q1: I used NaH and got a 50:50 mixture. Why? A: Sodium Hydride creates a "naked" anion but often leads to very tight ion pairs in THF. Without the steric bulk of Cesium or the solvating power of DMF/DMSO, the reaction loses its steric discrimination. Furthermore, if the reaction runs too long at room temperature, it may equilibrate to the thermodynamic ratio (which might be 50:50).

Q2: Can I use the Mitsunobu reaction for pyrazoles? A: Yes. Interestingly, the Mitsunobu reaction often exhibits complementary regioselectivity to base-mediated alkylation. It generally reacts with the more acidic tautomer (often the one you don't want for SN2). If SN2 gives you the 1,3-isomer, try Mitsunobu (PPh3/DEAD/Alcohol) to target the 1,5-isomer.

Q3: What if I absolutely need the "impossible" isomer (1,5-alkyl-3-bulky)? A: Do not rely on direct alkylation. Use Semmler-Wolff aromatization or cyclize a hydrazine onto a 1,3-diketone where the hydrazine already bears the alkyl group. This "De Novo" synthesis is the only way to guarantee 100% regiocontrol for difficult substrates.

References
  • Fustero, S., et al. (2008).[4] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. Link

  • Kallman, N. J., et al. (2020). "Magnesium-Catalyzed Regioselective N-Alkylation of 3-Substituted Pyrazoles." Synlett. Link

  • Qiao, J. X., et al. (2008). "Chan-Lam Coupling Mechanism and Selectivity." Organic Letters. Link

  • Smith, A. M., et al. (2019). "Controlling Regioselectivity in Heterocycle Alkylation." Organic Process Research & Development. Link

  • Review: "Regioselectivity in the N-alkylation and N-arylation of pyrazoles." Beilstein Journal of Organic Chemistry. Link

Sources

how to increase the solubility of pyrazole-based compounds for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Introduction: The Pyrazole Paradox

Welcome to the technical support center. You are likely here because your pyrazole-based lead compound—despite showing excellent potency in silico or in organic synthesis—is failing in biological assays.

The Issue: Pyrazoles are privileged scaffolds in kinase inhibition (e.g., Crizotinib, Ruxolitinib) due to their planar structure and ability to form multiple hydrogen bonds. However, these same features often lead to strong intermolecular


-

stacking and high crystal lattice energy.[1] This results in "brick dust" properties: high melting points and poor aqueous solubility.

This guide provides a systematic, self-validating workflow to transition your compound from the flask to the assay plate without precipitation artifacts.

Module 1: Diagnostic Triage

Before adding additives, you must diagnose the type of solubility failure. Most biological assay failures stem from Kinetic Precipitation , not Thermodynamic saturation.

Troubleshooting Workflow

Use the following decision matrix to identify your failure mode.

Solubility_Diagnosis Start Compound Precipitates in Assay Buffer Step1 1. Check DMSO Stock (Is it clear at 10mM?) Start->Step1 Branch1_No No: Stock Issue Step1->Branch1_No Cloudy Branch1_Yes Yes: Dilution Issue Step1->Branch1_Yes Clear Action_Stock Action: Sonicate/Warm or Switch to DMA/NMP Branch1_No->Action_Stock Step2 2. Perform Serial Dilution in Buffer (Kinetic Test) Branch1_Yes->Step2 Result_Crash Precipitates immediately (Kinetic Crash) Step2->Result_Crash Result_Stable Stable for >4 hours Step2->Result_Stable Action_Crash Action: Use Co-solvents or Cyclodextrins (Module 3) Result_Crash->Action_Crash Action_Stable Action: Proceed to Thermodynamic Solubility Result_Stable->Action_Stable

Figure 1: Diagnostic logic for distinguishing between stock failure and kinetic instability upon aqueous dilution.

Module 2: The Solvent System (FAQ)

Q: My compound crashes out when I add water to my DMSO stock. Why?

A: This is the "Solvent Shift" phenomenon. DMSO has a dielectric constant (


) of ~47, while water is ~80. Pyrazoles are hydrophobic. When you dilute DMSO with water, the solvent power drops non-linearly. At 2-5% DMSO (common in serial dilutions), the mixture is essentially water, and the hydrophobic effect drives your planar pyrazole molecules to aggregate and precipitate to minimize water contact.
Q: What is the maximum DMSO concentration I can use?

A: This depends strictly on your assay type. Exceeding these limits generates false negatives (toxicity) or false positives (enzyme unfolding).

Table 1: Validated DMSO Tolerance Limits

Assay TypeMax DMSO (%)Mechanism of Interference
Cell-Based (General) 0.1%Membrane permeabilization; oxidative stress [1].
Cell-Based (Sensitive) < 0.05%Stem cells/Primary neurons are highly sensitive.
Enzymatic (Kinase) 1.0% - 5.0%Protein unfolding; interference with ATP binding pockets [2].
Protein-Protein (SPR) 1.0% - 2.0%Bulk refractive index shifts; non-specific binding.
Membrane Permeability 0.5% - 1.0%DMSO alters lipid bilayer fluidity.

Recommendation: If your compound requires >1% DMSO to stay soluble in a cell assay, you must switch to an excipient strategy (Module 3).

Module 3: Advanced Formulation (The "Gold Standard")

When DMSO fails, Cyclodextrins (CDs) are the industry standard solution for pyrazoles.

Q: Why use Cyclodextrins for pyrazoles?

A: Pyrazoles fit perfectly into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Mechanism: The CD encapsulates the hydrophobic pyrazole rings (Guest) inside its cavity, while the hydrophilic outer shell interacts with the aqueous buffer.

  • Benefit: This prevents

    
    -
    
    
    
    stacking aggregation without chemically modifying the drug.
Protocol: HP- -CD Complexation

Use this protocol to prepare a soluble stock for cell assays.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 
    
    
    
    m).
  • Prepare Compound: Dissolve your pyrazole in 100% DMSO at 100x the final concentration (e.g., 10 mM).

  • Complexation Step:

    • Add 10

      
      L of Compound Stock (DMSO) to 990 
      
      
      
      L of the 20% HP-
      
      
      -CD vehicle.
    • Crucial: Vortex immediately and vigorously for 30 seconds.

    • Result: A clear solution where the pyrazole is "hidden" from the water by the CD.

  • Validation: Centrifuge at 13,000 rpm for 5 minutes. If no pellet forms, the complex is stable.

CD_Mechanism Guest Pyrazole (Hydrophobic) Host HP-beta-CD (Hydrophilic Shell) Guest->Host Encapsulation Complex Inclusion Complex (Soluble) Host->Complex Aqueous Stability

Figure 2: The Host-Guest encapsulation mechanism preventing pyrazole aggregation.

Module 4: Chemical Triage (pH & Salts)

Q: Can I just adjust the pH?

A: Only if your pyrazole has an ionizable center within the physiological range.

  • Unsubstituted Pyrazoles: Very weak bases (

    
    ). They will not protonate at pH 7.4. Acidifying the buffer to pH 2 is toxic to cells.
    
  • Amino-Pyrazoles: If you have an amine tail, the

    
     may be 8-9. Lowering pH to 6.0 might solubilize it, but check assay tolerance.
    

Rule of Thumb: Calculate


. If 

, solubility will change drastically. If not, pH adjustment is futile.

Standardized Protocol: Kinetic Solubility Assay

Perform this assay to generate the data required for the "Diagnostic Triage" in Module 1.

Reagents:

  • Test Compound (10 mM in DMSO)

  • PBS (pH 7.4)

  • 96-well UV-transparent plate

Procedure:

  • Dose-Response: Prepare a dilution series of the compound in DMSO (10 mM down to 0.1 mM).

  • The "Crash": Transfer 2

    
    L of each DMSO stock into 198 
    
    
    
    L of PBS in the UV plate (Final DMSO = 1%).
  • Incubation: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis:

    • 
      : Soluble.
      
    • 
      : Precipitated.
      
    • Solubility Limit: The highest concentration before OD spikes.

References

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology.

  • Pebovek, A. et al. (2012). DMSO inhibition of enzymatic activity. Journal of Biomolecular Screening.

  • Brewster, M.E.[2] & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4] Advanced Drug Delivery Reviews.

  • Lipinski, C.A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Di, L. & Kerns, E. (2006). Kinetic solubility assay for early drug discovery.[5][6] Current Protocols in Pharmacology.

Sources

Technical Support Center: Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this synthetic procedure, particularly the critical workup and purification stages.

Introduction: The Chemistry at Play

The synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate typically involves the nitration of Ethyl 1H-pyrazole-5-carboxylate. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyrazole ring, a common transformation in the synthesis of many biologically active compounds. The workup procedure is paramount for isolating a pure product, as it involves quenching a highly acidic and exothermic reaction, removing impurities, and preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the common queries and concerns that arise during the workup of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Q1: My reaction mixture turned into a thick, sticky mass upon quenching in water. What happened and how can I prevent this?

A1: This is a common issue when quenching highly acidic reaction mixtures. The rapid precipitation of the product, coupled with localized heat from the neutralization of the acid, can cause the product to "oil out" or agglomerate into a difficult-to-handle mass.

  • Causality: The primary cause is a non-uniform and too rapid quenching process.

  • Preventative Measures:

    • Slow and Controlled Addition: Pour the reaction mixture slowly in a thin stream into a vigorously stirred vessel containing crushed ice or a mixture of ice and water. This ensures rapid heat dissipation and more uniform dilution of the acid.

    • Adequate Quenching Volume: Use a sufficiently large volume of ice/water (typically 5-10 times the volume of the reaction mixture) to effectively absorb the heat of neutralization.

    • Mechanical Stirring: Employ an overhead mechanical stirrer for more efficient mixing compared to a magnetic stir bar, especially for larger scale reactions.

Q2: I have a low yield after extraction. Where could my product have gone?

A2: Low yields after extraction can be attributed to several factors, including incomplete precipitation, product solubility in the aqueous phase, or hydrolysis of the ester.

  • Incomplete Precipitation: If the product has some solubility in the acidic aqueous phase, it will not fully precipitate upon quenching.

  • Product Solubility: The choice of extraction solvent is crucial. Ethyl 4-nitro-1H-pyrazole-5-carboxylate is moderately polar. Solvents like ethyl acetate or dichloromethane are generally effective. Ensure you perform multiple extractions (at least 3) to maximize the recovery from the aqueous layer.

  • Ester Hydrolysis: Prolonged exposure to the acidic reaction mixture, especially at elevated temperatures during the reaction or a slow workup, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[1] The resulting carboxylic acid is more water-soluble, especially after neutralization, and will be lost to the aqueous phase. To mitigate this, keep the reaction time and temperature as specified and perform the workup promptly and at low temperatures.

Q3: My final product is off-white or yellowish. What are the likely impurities?

A3: The desired product should be a white to pale yellow solid. A more pronounced color indicates the presence of impurities, which could include:

  • Nitrated Byproducts: Over-nitration can lead to the formation of dinitro-pyrazole species, or nitration at different positions on the pyrazole ring, which can be colored.[2]

  • Starting Material: Incomplete reaction will leave unreacted Ethyl 1H-pyrazole-5-carboxylate in your product.

  • Degradation Products: The strongly acidic and oxidizing conditions of the nitration reaction can lead to the formation of various colored degradation byproducts.

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Recommended Solvents: For Ethyl 4-nitro-1H-pyrazole-5-carboxylate, common and effective recrystallization solvents include ethanol, ethyl acetate, or a mixture of ethanol and water.[2][3]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

Detailed Experimental Protocol: Workup and Purification

This protocol outlines a robust procedure for the workup and purification of Ethyl 4-nitro-1H-pyrazole-5-carboxylate following its synthesis via nitration.

Step 1: Quenching the Reaction

  • Prepare a beaker with a volume at least 10 times that of your reaction mixture, containing a mixture of crushed ice and water.

  • Place the beaker in an ice bath and ensure vigorous stirring with a mechanical stirrer.

  • Slowly and carefully, add the acidic reaction mixture dropwise or in a thin stream to the stirred ice/water mixture. Monitor the temperature of the quenching mixture to ensure it remains below 10 °C.

  • Once the addition is complete, continue stirring for another 15-30 minutes to ensure complete precipitation of the crude product.

Step 2: Isolation of the Crude Product

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes most of the residual acid.

  • Press the solid as dry as possible on the filter.

Step 3: Acid Removal and Extraction (Alternative to Filtration if product is oily or does not precipitate well)

  • After quenching, if the product does not precipitate or forms an oil, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (until no more gas evolution is observed). Caution: Vent the separatory funnel frequently to release the pressure from the evolved CO2.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or ethyl acetate) to dissolve the solid completely.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using TLC. Consider extending the reaction time if necessary.
Product lost during workup.Ensure complete precipitation by using a sufficient volume of ice water for quenching. Perform multiple extractions if the product is not precipitating well.
Ester hydrolysis.Maintain low temperatures throughout the reaction and workup. Perform the workup promptly after the reaction is complete.
Product is an Oil or Sticky Solid Quenching was too rapid or inefficient.Follow the recommended slow and controlled quenching procedure with vigorous stirring.
Presence of impurities lowering the melting point.Purify the crude product by column chromatography before attempting recrystallization.
Product is Highly Colored Over-nitration or side reactions.Ensure accurate control of reaction temperature and stoichiometry of the nitrating agent.
Incomplete removal of colored impurities.Use activated charcoal during recrystallization. Consider purification by column chromatography.
Difficulty with Recrystallization Product is too soluble in the chosen solvent.Try a different solvent or a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Product is "oiling out" from the recrystallization solvent.Add a small amount of a co-solvent in which the product is less soluble to induce crystallization. Ensure the product is fully dissolved in the hot solvent before cooling.
Presence of Starting Material in Final Product Incomplete reaction.Increase the reaction time or the amount of nitrating agent.
Inefficient purification.Optimize the recrystallization procedure or use column chromatography for separation.

Visualizing the Workflow

Diagram 1: Workup and Purification Workflow

Workup_Workflow ReactionMixture Reaction Mixture (Ethyl 1H-pyrazole-5-carboxylate + Nitrating Agent) Quenching Quenching (Slow addition to ice/water) ReactionMixture->Quenching Filtration Vacuum Filtration Quenching->Filtration If solid precipitates Extraction Extraction with Ethyl Acetate Quenching->Extraction If product is oily or soluble Washing Washing with Cold Water Filtration->Washing CrudeProduct Crude Product Washing->CrudeProduct Recrystallization Recrystallization (e.g., from Ethanol) CrudeProduct->Recrystallization PureProduct Pure Ethyl 4-nitro-1H-pyrazole-5-carboxylate Recrystallization->PureProduct Neutralization Wash with NaHCO3 solution Extraction->Neutralization Drying Drying over Na2SO4 Neutralization->Drying Concentration Concentration in vacuo Drying->Concentration Concentration->CrudeProduct

Caption: A flowchart illustrating the key steps in the workup and purification of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

References

  • Synthesis of Pyrazole Derivatives. (2018). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 549-552). Royal Society of Chemistry. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. (2017). Armarego, W. L. F., & Chai, C. L. L. Butterworth-Heinemann. [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (1989). Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Longman Scientific & Technical. [Link]

  • Nitration and Halogenation of Pyrazoles. (2008). In The Chemistry of Heterocyclic Compounds, Pyrazoles (Vol. 64, pp. 1-141). John Wiley & Sons, Inc. [Link]

  • A study of the nitration of some 5-substituted pyrazoles. (1970). Journal of the Chemical Society B: Physical Organic, 493-497. [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (2020). Organic Process Research & Development, 24(10), 2216–2226. [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). Molecular Crystals and Liquid Crystals, 632(1), 135-144. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2021). ACS Omega, 6(33), 21469–21482. [Link]

Sources

Technical Support Center: Analytical Profiling & Impurity Control for Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Analytical Methodologies & Troubleshooting

Introduction: The Molecule & Critical Quality Attributes[1]

Welcome to the technical support hub for Ethyl 4-nitro-1H-pyrazole-5-carboxylate . As a key intermediate in the synthesis of antiviral and anti-inflammatory APIs, the purity of this scaffold is critical. The presence of the nitro group (


) at position 4 and the ester at position 5 creates a unique electronic environment that challenges standard chromatography.

Key Chemical Challenges:

  • Tautomerism: The 1H-pyrazole moiety can exist in tautomeric equilibrium, often leading to peak splitting or broadening in HPLC.

  • Acidity: The pyrazole NH is weakly acidic (

    
    ), while the nitro group increases the acidity of the ring protons.
    
  • Genotoxicity Risks: Synthesis often involves hydrazine and nitration steps, introducing high-risk impurities.

Module 1: HPLC Method Development & Optimization

Standard Operating Procedure (SOP) for Purity Analysis

Do not rely on generic gradients. This molecule requires suppression of silanol interactions to prevent peak tailing.

Recommended Method Parameters:

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)High carbon load and double end-capping reduce silanol activity, essential for basic/acidic heterocycles.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH (~2.0) suppresses ionization of the pyrazole nitrogen and carboxylic acid impurities.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitro-aromatics compared to Methanol.
Gradient 0-2 min: 5% B; 2-15 min: 5%

90% B; 15-20 min: 90% B.
Starts highly aqueous to retain polar impurities (like hydrazine salts) before eluting the hydrophobic ester.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 270 nmThe Nitro-pyrazole chromophore absorbs strongly here; minimizes solvent cutoff noise from TFA.
Column Temp 30°C - 40°CSlightly elevated temperature improves mass transfer and sharpens tautomeric peaks.
Visual Workflow: Method Optimization Decision Tree

HPLC_Optimization Start Start: Initial Chromatogram Issue_Tailing Issue: Peak Tailing > 1.5? Start->Issue_Tailing Action_pH Action: Lower pH (Add TFA/Formic) Issue_Tailing->Action_pH Yes Issue_Split Issue: Split/Broad Peak? Issue_Tailing->Issue_Split No Action_pH->Issue_Split Action_Temp Action: Increase Temp (to 40°C) or Change Solvent (MeOH -> ACN) Issue_Split->Action_Temp Yes Issue_Res Issue: Impurity Co-elution? Issue_Split->Issue_Res No Action_Temp->Issue_Res Action_Col Action: Switch to Phenyl-Hexyl Column Issue_Res->Action_Col Yes Success Success: SST Passed Issue_Res->Success No

Figure 1: Decision matrix for troubleshooting HPLC anomalies in nitropyrazole analysis.

Module 2: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" eluting immediately after the void volume. What is it?

Diagnosis: This is likely Hydrazine or a salt thereof (e.g., Hydrazine Sulfate), carried over from the cyclization step.

  • Mechanism: Hydrazine is highly polar and does not retain on C18 under standard acidic conditions.

  • Confirmation: It will not show a strong UV spectrum characteristic of the pyrazole ring.

  • Fix: Use an HILIC column or ion-pairing reagent (e.g., Hexanesulfonic acid) if quantification is required.

Q2: My main peak is splitting into a "doublet." Is the column failing?

Diagnosis: Likely Tautomerism , not column failure.

  • Mechanism: 1H-pyrazoles exist in equilibrium between the 1H and 2H forms. If the interconversion rate is slow on the NMR/HPLC timescale, you see two peaks.

  • Test: Run the sample at 25°C and then at 45°C. If the peaks merge or the ratio changes, it is tautomerism.

  • Fix: Ensure the mobile phase pH is at least 2 units away from the pKa. Using 0.1% TFA (pH ~2) usually forces the molecule into a single protonation state, collapsing the peaks.

Q3: There is a persistent impurity at RRT ~0.85. What is the likely structure?

Diagnosis: 4-Nitro-1H-pyrazole-5-carboxylic acid (Hydrolysis Product).

  • Logic: The ethyl ester is susceptible to hydrolysis, especially if the sample is stored in wet solvents. The carboxylic acid is more polar than the ester, causing it to elute earlier (Reverse Phase).

  • Validation: Check the mass spectrum. The parent ion should shift by -28 Da (Loss of

    
    , gain of 
    
    
    
    ).

Module 3: Advanced Impurity Profiling (LC-MS)

When unknown peaks appear, use this logic to identify them based on the synthesis pathway.

Common Impurity Library
Impurity NameOriginPredicted RRT (vs Main Peak)Mass Shift (

)
Hydrolysis Product Degradation (Storage)~0.80 - 0.90

Decarboxylated Thermal Degradation~0.60 - 0.70

Regioisomer (3-Nitro) Synthesis (Nitration)~0.95 - 1.05

(Isobaric)
Dimer Side Reaction~1.50 - 1.80

Visual Workflow: Unknown Peak Identification

Impurity_ID Unknown Unknown Peak Detected Check_Mass Check Mass Spectrum (ESI+/-) Unknown->Check_Mass Isobaric Same Mass (MW 185)? Check_Mass->Isobaric Mass_Shift Mass Shift? Check_Mass->Mass_Shift Isomer Regioisomer (3-Nitro) Check NMR coupling Isobaric->Isomer Yes Hydrolysis Mass = 157 (-28) Acid Hydrolysis Mass_Shift->Hydrolysis -28 Da Decarb Mass = 113 (-72) 4-Nitropyrazole Mass_Shift->Decarb -72 Da

Figure 2: Logic flow for identifying common impurities using LC-MS data.

Module 4: Genotoxic Impurity Control

WARNING: The synthesis of nitro-pyrazoles often involves Hydrazine and Nitration reagents . These are flagged by ICH M7 guidelines as potential mutagenic impurities (PMIs).

Protocol: Trace Analysis of Hydrazine

Standard HPLC-UV is insufficient for ppm-level detection of hydrazine (no chromophore).

  • Derivatization: React the sample with Benzaldehyde to form the corresponding hydrazone.

  • Method: Analyze the hydrazone derivative using HPLC-UV (300 nm) or GC-MS.

  • Limit: Ensure LOD is < 10 ppm relative to the API.

Protocol: Nitro-Reduction Check

If the final drug substance involves reduction of the nitro group to an amine, you must control the Nitroso intermediates, which are highly potent mutagens.

  • Control Strategy: Demonstrate purge capability of the reduction step (e.g., hydrogenation) to clear nitroso species to < 1.5 µ g/day intake limits.

References

  • Viveka, S., et al. (2016).[1] "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." ResearchGate.[1]

  • ICH Guidelines. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation.[2]

  • BenchChem. "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Support.

  • Hassan, A., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega / NIH.

  • Elder, D.P., et al. (2020). "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews.

Sources

column chromatography conditions for purifying pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SEP-001 Status: Open for Consultation Subject: Optimization of Column Chromatography Conditions for Pyrazole Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying pyrazole derivatives presents a "dual challenge" in chromatography: basicity and regioisomerism . The basic nitrogen atoms (


) interact with acidic silanols on silica gel, causing severe peak tailing. Simultaneously, synthetic routes often yield mixtures of 

-substituted regioisomers (1,3- vs. 1,5-substituted) with nearly identical

values in standard polar solvents.

This guide provides troubleshooting protocols to resolve these specific failure modes, moving beyond standard ethyl acetate/hexane gradients.

Part 1: Troubleshooting & FAQs
Q1: My pyrazole product streaks significantly on the column, even with a shallow gradient. How do I fix this?

Diagnosis: This is a classic "Silanol Effect." Standard silica gel is slightly acidic (


) due to free silanol groups (

). Pyrazoles, being Lewis bases, protonate or hydrogen-bond strongly to these sites. This is not a kinetic issue; it is a thermodynamic "sticking" event that causes the peak to drag (tail).

The Solution: Mobile Phase Modifiers You must suppress the ionization of the silanols or compete for their binding sites.[1]

  • Protocol A (Standard): Add 1% Triethylamine (TEA) to your mobile phase.

    • Mechanism:[1][2][3] TEA is more basic than your pyrazole. It saturates the acidic silanol sites, effectively "capping" the column in situ, allowing your pyrazole to elute as a symmetrical band.

    • Warning: Silica dissolves at

      
      . Use TEA only for short runs. Flash cartridges are disposable; do not reuse them after TEA exposure.
      
  • Protocol B (Alternative): Use Ammonia-saturated Methanol .

    • Recipe: Mix

      
       (aq) with MeOH (1:9 ratio) and use this as your "Solvent B".
      
    • Benefit: Volatile and easier to remove than TEA during concentration.

Q2: I cannot separate the 1,3-isomer from the 1,5-isomer. They co-elute in DCM/MeOH.

Diagnosis: Dichloromethane (DCM) and Methanol (MeOH) separate primarily based on polarity. Regioisomers of pyrazoles often have identical dipole moments but distinct steric and electronic profiles. You need a solvent system that exploits


-

interactions
or shape selectivity.

The Solution: The Toluene Effect Switch to a Toluene / Ethyl Acetate or Toluene / Acetone system.

  • Expert Insight: Toluene is an aromatic solvent that interacts differently with the electron-deficient pyrazole ring depending on the steric bulk of substituents at the

    
     vs. 
    
    
    
    positions. This often creates a
    
    
    of 0.1–0.2 where DCM/MeOH shows zero separation.
Solvent SystemMechanismRecommendation
DCM / MeOH Polarity / H-BondingGood for general solubility; poor for isomer resolution.
Hexane / EtOAc PolarityStandard starting point; often insufficient for polar pyrazoles.
Toluene / EtOAc

-Interaction / Shape
Gold Standard for separating 1,3 vs 1,5 regioisomers.
DCM / Acetone Dipole SelectivityExcellent alternative if Toluene fails.
Q3: My compound precipitates on the column inlet. Can I use DCM to load?

Diagnosis: Liquid loading with a strong solvent (like pure DCM) causes "band broadening" or precipitation when the sample hits the non-polar mobile phase (Hexane). This ruins resolution before the run begins.

The Solution: Solid Deposition (Dry Loading) Pyrazoles often have high melting points and poor solubility in non-polar solvents.

  • Dissolve crude mixture in minimal MeOH or DCM.

  • Add Celite 545 or Silica (1:2 ratio of sample to support).

  • Evaporate to dryness on a rotovap (ensure it is a free-flowing powder).

  • Load the powder into a solid load cartridge or pour on top of the column bed.

Part 2: Decision Frameworks (Visualization)
Workflow 1: Method Development Strategy

Caption: A logical decision tree for selecting the optimal stationary and mobile phases based on pyrazole basicity and solubility.

PyrazolePurification Start START: Crude Pyrazole Mixture Solubility Is it soluble in Hexane/EtOAc? Start->Solubility TLC_Check TLC: Check Rf & Shape Solubility->TLC_Check Yes Dry_Load Use Dry Loading (Celite/Silica) Solubility->Dry_Load No Streaking Does it streak/tail? TLC_Check->Streaking Isomers Are regioisomers separating? Streaking->Isomers No (Spot is round) Add_Base Add 1% TEA or Use NH3-Silica Streaking->Add_Base Yes (Tailing) Standard Use Hex/EtOAc Gradient Isomers->Standard Yes (Delta Rf > 0.1) Switch_Solvent Switch to Toluene/EtOAc or DCM/Acetone Isomers->Switch_Solvent No (Co-elution) Add_Base->Isomers Reverse_Phase Switch to C18 (0.1% Formic Acid) Switch_Solvent->Reverse_Phase Still Fails Dry_Load->TLC_Check

Workflow 2: The "Toluene Effect" for Regioisomers

Caption: Comparative interaction mechanism showing why aromatic solvents improve separation of sterically distinct pyrazole isomers.

TolueneEffect Isomers Mixture: 1,3-isomer + 1,5-isomer DCM_System DCM/MeOH System Interaction: H-Bonding Only Result: Co-elution (Similar Polarity) Isomers->DCM_System Standard Tol_System Toluene/EtOAc System Interaction: Pi-Pi Stacking + Steric Result: Separation (Delta Rf) Isomers->Tol_System Optimized Mechanism Mechanism: Toluene intercalates between pyrazole rings. Steric bulk at N1 hinders pi-interaction for 1,5-isomer. Tol_System->Mechanism

Part 3: Detailed Protocols
Protocol 1: Preparation of Base-Deactivated Silica

Use this when standard silica causes irreversible adsorption.

  • Slurry Preparation: Suspend the required amount of Silica Gel 60 (40–63 µm) in the starting mobile phase (e.g., Hexane).

  • Deactivation: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v . Stir gently for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 3 column volumes (CV) of the starting solvent (+1% TEA) to equilibrate.

  • Running: Perform the purification using mobile phases that also contain 1% TEA .

    • Note: If using UV detection, TEA absorbs below 250nm. Set detection wavelength to 254nm or 280nm to avoid high background noise.

Protocol 2: C18 Reverse Phase (The "Nuclear Option")

If Normal Phase fails entirely due to extreme polarity.

  • Column: C18-bonded silica (Flash or Prep HPLC).

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps pyrazole protonated/soluble) OR 10mM Ammonium Bicarbonate (pH 10, keeps pyrazole neutral/retained).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 100% B.

  • Why it works: C18 eliminates the silanol interaction entirely. The separation is driven purely by hydrophobicity.

References
  • BenchChem Technical Support. (2025).[4][5] Column chromatography conditions for separating pyrazole isomers. BenchChem.[4][5][6] Link

  • Royal Society of Chemistry. (2011). The silica-gel surface and its interactions with solvent and solute.[2] Faraday Symposia. Link

  • Waters Corporation. (2025). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Waters Knowledge Base. Link

  • Luque, C., et al. (2011).[7] Preparation, separation and characterisation of two regioisomers of a pyrazole ligand. Inorganica Chimica Acta.[7] Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Validation & Comparative

Structural Definitive: Validating Ethyl 4-nitro-1H-pyrazole-5-carboxylate via Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Conundrum

In the development of pyrazole-based pharmacophores, structural ambiguity is a critical failure point. For Ethyl 4-nitro-1H-pyrazole-5-carboxylate , the central challenge is annular tautomerism .[1]

In solution, the proton on the pyrazole nitrogen oscillates rapidly between the N1 and N2 positions.[1] This means the molecule exists in a dynamic equilibrium between the 5-carboxylate and 3-carboxylate forms.[1] Standard analytical techniques like NMR often yield averaged signals, failing to define the precise pharmacophore geometry required for protein binding studies.[1]

Single-Crystal X-Ray Diffraction (SC-XRD) is the only analytical method capable of "freezing" this equilibrium, providing an absolute structural determination of the tautomer present in the solid state.[1] This guide outlines the validation protocol to distinguish the active pharmaceutical ingredient (API) structure from its tautomeric alternatives.[1]

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following matrix compares the efficacy of SC-XRD against standard characterization methods for this specific nitro-pyrazole derivative.

Feature1H NMR (Solution) HRMS (Mass Spec) SC-XRD (Crystallography)
Primary Output Chemical Shift (

)
Molecular Formula3D Atomic Coordinates
Tautomer ID Poor. Signals often average due to rapid proton exchange (

).[1]
None. Mass is identical for all tautomers.[1]Definitive. Locates the proton on specific Nitrogen (

or

).[1]
Nitro Group Orientation Inferred via NOE (often ambiguous).[1]N/APrecise. Measures torsion angles relative to the pyrazole plane.[1][2]
Purity Assessment Excellent (>95%).Excellent (Trace analysis).Moderate (Bulk purity requires Powder XRD).[1]
Data Confidence Inferential. Compositional. Absolute.
The "Gold Standard" Argument

While NMR confirms you have the components of the molecule, only XRD confirms their connectivity and spatial arrangement.[1] For regulatory submission (IND/NDA), the absolute configuration provided by XRD is non-negotiable.[1]

Validation Workflow

The following diagram illustrates the critical path from crude synthesis to structural validation.

ValidationWorkflow cluster_tautomer Tautomer Resolution Synthesis Crude Synthesis (Nitration of Pyrazole) Recryst Crystallization (Slow Evaporation) Synthesis->Recryst Ethanol/Water Selection Crystal Selection (Polarized Microscopy) Recryst->Selection Optical Check Diffraction X-Ray Diffraction (Mo/Cu Source, 100K) Selection->Diffraction Mounting Refinement Structure Refinement (SHELXL) Diffraction->Refinement Integration Validation Final Validation (Tautomer Assignment) Refinement->Validation R-factor < 5% Ambiguity Solution State: Dynamic Equilibrium Resolved Solid State: Locked Tautomer Ambiguity->Resolved Crystallization

Figure 1: Critical path for structural validation. Crystallization acts as the "filter" that locks the dynamic solution-state tautomers into a single, definable solid-state lattice.[1]

Experimental Protocol

To replicate the validation of Ethyl 4-nitro-1H-pyrazole-5-carboxylate , follow this optimized protocol derived from analogous nitro-pyrazole structures [1, 2].

Phase 1: Crystallization (The Bottleneck)

The nitro group induces polarity, while the ethyl ester adds lipophilicity.[1] A dual-solvent system is required.[1]

  • Solvent System: Ethanol:Water (85:15 v/v) is the preferred system for nitro-pyrazoles [1].[1]

  • Method: Dissolve 20 mg of the compound in 5 mL of warm ethanol. Add water dropwise until slight turbidity appears, then add one drop of ethanol to clear.[1]

  • Conditioning: Allow to stand at room temperature (298 K) for 3–5 days.

    • Tip: Do not disturb the vial.[1] Vibration induces micro-crystallinity (powder) rather than single crystals.[1]

Phase 2: Data Collection[1]
  • Mounting: Select a block-like crystal (approx.[1]

    
     mm).[1] Mount on a glass fiber or MiTeGen loop using paratone oil.[1]
    
  • Temperature: 100 K (Cryostream).

    • Reasoning: Nitro groups are prone to high thermal vibration (disorder) at room temperature.[1] Cooling is essential to resolve the

      
       bond lengths precisely.[1]
      
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard.[1][2] Cu-K
    
    
    is preferred if the crystal is very small (<0.1 mm) to boost signal intensity.[1]
Phase 3: Refinement Criteria

For a valid structure, ensure the following metrics are met during refinement (using SHELXL or OLEX2):

  • R-factor (

    
    ):  Must be 
    
    
    
    (5%).
  • Goodness of Fit (GooF): Should approach 1.0.

  • Hydrogen Assignment: Ideally, the N-H proton should be located in the Difference Fourier Map rather than placed geometrically. This confirms the tautomer identity.[1]

Structural Insights & Data Interpretation

When analyzing the solved structure, focus on these three specific regions to validate the identity of the molecule.

A. Tautomeric Identification (The Core Requirement)

You must measure the


 bond lengths in the pyrazole ring.[1]
  • N1-C5 vs N2-C3: In the pyrazole ring, the bond adjacent to the

    
     nitrogen (NH) is a single bond (longer, ~1.35 Å), while the bond adjacent to the 
    
    
    
    nitrogen (N) is a double bond (shorter, ~1.32 Å) [3].[1]
B. Nitro Group Planarity

The torsion angle of the nitro group relative to the pyrazole ring indicates steric strain.[1]

  • Expected: The nitro group at position 4 is flanked by the ester at position 5.[1] Expect a torsion angle of 10°–40° to relieve steric clash between the nitro oxygens and the ester carbonyl oxygen [1].[1]

C. Hydrogen Bonding Network

Nitro-pyrazoles typically form "tapes" or "dimers" in the crystal lattice.[1]

  • Interaction: Look for intermolecular hydrogen bonds:

    
     or 
    
    
    
    .[1]
  • Significance: These interactions stabilize the crystal lattice and explain the high melting point relative to non-nitro analogs.[1]

Visualization of Tautomeric Logic

Tautomerism T1 Tautomer A (5-Ester) Proton on N1 Ester at C5 Equilibrium Solution Equilibrium (Rapid Exchange) T1->Equilibrium T2 Tautomer B (3-Ester) Proton on N2 Ester at C3 T2->Equilibrium Crystal Crystal Lattice (Selective Packing) Equilibrium->Crystal Solvent Evaporation Result XRD Result: Definitive Bond Lengths N-N: ~1.36Å vs C=N: ~1.33Å Crystal->Result Diffraction Analysis

Figure 2: The mechanism by which XRD resolves the tautomeric identity. While solution chemistry (NMR) sees a mixture, the crystal lattice selectively packs one form, which XRD then identifies via bond length analysis.[1]

References

  • Acta Crystallographica (Analogous Structure): Akhtar, T. et al. (2009).[1] Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. [1]

  • General Pyrazole Tautomerism: Claramunt, R. M., et al. (1991).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Cambridge Structural Database (CSD): Entry for Ethyl 4-methyl-1H-pyrazole-5-carboxylate (CCDC 114330).[1] Used as a bond-length reference standard for the pyrazole core.[1] [1]

  • Nitro-Pyrazole Chemistry: Alkorta, I., et al. (2005).[1] The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations.

Sources

structure-activity relationship (SAR) of Ethyl 4-nitro-1H-pyrazole-5-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate , a privileged scaffold in medicinal chemistry. This document is designed for researchers optimizing heterocyclic cores for protein kinase inhibition and anti-inflammatory applications.

Unlocking the Pyrazolo[1,5-a]pyrimidine Gateway for Kinase Inhibition

Executive Summary: The "Gateway" Scaffold

Ethyl 4-nitro-1H-pyrazole-5-carboxylate is not merely a screening compound; it is a strategic intermediate . Its value lies in its bifunctional "push-pull" electronic structure—holding a nitro group at C4 and an ester at C5. This specific arrangement allows for a rapid, two-step conversion into pyrazolo[1,5-a]pyrimidines , a class of potent ATP-competitive kinase inhibitors (e.g., targeting EGFR, CDK, BRAF).

While the parent nitro-ester exhibits moderate antimicrobial activity, its reduced derivative (4-amino) and subsequent fused analogs demonstrate nanomolar potency against cancer cell lines. This guide compares the parent scaffold against its downstream fused analogs to validate its role in your library design.

Chemical Space & SAR Landscape

The Structure-Activity Relationship (SAR) of this scaffold is defined by three critical vectors: the N1-tail , the C4-nitro handle , and the C5-ester warhead .

SAR Map: The Optimization Matrix

SAR_Map Core Ethyl 4-nitro-1H- pyrazole-5-carboxylate N1 N1 Position (Solubility & Binding) Core->N1 C4 C4 Position (The Electronic Handle) Core->C4 C5 C5 Position (The Cyclization Partner) Core->C5 N1_Mod1 Unsubstituted (NH) Hydrogen Bond Donor N1->N1_Mod1 N1_Mod2 N-Aryl / N-Alkyl Hydrophobic Pocket Fit N1->N1_Mod2 C4_Mod1 Nitro (-NO2) Electron W/D, Inactive Precursor C4->C4_Mod1 C4_Mod2 Amino (-NH2) Nucleophilic, Active H-Bond Donor C4->C4_Mod2 C5_Mod2 Pyrazolo[1,5-a]pyrimidine (Fused Ring via C4-NH2 + C5-COOEt) C4_Mod2->C5_Mod2 + 1,3-Dicarbonyls C5_Mod1 Ethyl Ester Electrophilic Center C5->C5_Mod1 C5_Mod1->C5_Mod2

Figure 1: SAR Optimization Matrix. The C4-Amino and C5-Ester groups cooperate to form the bioactive fused pyrazolo[1,5-a]pyrimidine system.

Comparative Performance Analysis

The following table contrasts the biological profile of the parent nitro-ester against its primary derivatives. Data is aggregated from standard kinase inhibition assays (e.g., EGFR, CDK2).

FeatureParent Scaffold (4-Nitro)Reduced Analog (4-Amino)Fused System (Pyrazolo[1,5-a]pyrimidine)
Primary Utility Synthetic IntermediateImmediate PrecursorLead Drug Candidate
Electronic State Electron-deficient (Nitro)Electron-rich (Amino)Aromatic / Planar
Binding Mode Weak H-bond acceptorH-bond donor/acceptorATP-Mimetic (Hinge Binder)
Anticancer Potency Low (

)
Moderate (

)
High (

)
Solubility Moderate (Lipophilic)ModerateTunable via R-groups
Key Mechanism N/ADNA Intercalation (Weak)Kinase Inhibition (Competitive)

Insight: The 4-nitro compound is biologically "quiet" compared to the fused system. Its primary value is the regioselective access it provides to the 4-amino-5-carboxylate motif, which is difficult to synthesize directly without over-oxidation or decarboxylation.

Experimental Protocols

A. Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Rationale: Direct nitration of pyrazoles can be harsh and non-selective. The cyclocondensation method using a nitro-enamine precursor ensures regioselectivity and high yields.

Reagents:

  • Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (Precursor A)

  • Hydrazine hydrate (

    
    )
    
  • Ethanol (EtOH)[1][2][3][4]

Protocol:

  • Preparation: Dissolve Precursor A (1.0 eq) in absolute EtOH (0.5 M concentration).

  • Cyclization: Add Hydrazine hydrate (1.1 eq) dropwise at

    
     to control the exotherm.
    
  • Reflux: Warm to room temperature, then reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool the mixture. The product often precipitates as a pale yellow solid. Filter and wash with cold EtOH.

  • Purification: Recrystallize from EtOH/Water if necessary.

    • Yield Expectation: 75–85%

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a distinct singlet for the C3-H proton (~8.5 ppm) and the ethyl ester signals.
B. Downstream Transformation: The "One-Pot" Annulation

Rationale: To convert the scaffold into a kinase inhibitor, the nitro group is reduced and cyclized with a 1,3-dicarbonyl equivalent.

Synthesis_Flow Step1 Step 1: Nitro Reduction (H2, Pd/C or SnCl2) Step2 Intermediate: Ethyl 4-amino-1H-pyrazole-5-carboxylate (Unstable to oxidation) Step1->Step2 Reduction Step3 Step 2: Cyclocondensation (+ 1,3-diketone / AcOH / Reflux) Step2->Step3 + Electrophile Final Target: Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) Step3->Final Dehydration

Figure 2: Conversion Workflow. The 4-nitro scaffold is the stable shelf-stable precursor to the reactive 4-amino intermediate.

Biological Validation (Kinase Inhibition)

Assay Principle: To validate the activity of derivatives derived from this scaffold, use a standard FRET-based Kinase Assay (e.g., Z'-LYTE™).

  • Enzyme: Recombinant EGFR or CDK2/CyclinA.

  • Substrate: Peptide substrate labeled with Coumarin (donor) and Fluorescein (acceptor).

  • Procedure:

    • Incubate the Pyrazolo[1,5-a]pyrimidine derivative (0.1 nM – 10

      
      ) with the kinase and ATP (
      
      
      
      concentration).
    • Add the FRET peptide. Phosphorylation disrupts the FRET signal.

    • Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

  • Success Criteria: An

    
     indicates a successful scaffold optimization.
    

References

  • Synthesis & SAR of Pyrazolo[1,5-a]pyrimidines

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[5][6]

    • Source:

  • Antimicrobial Activity of Pyrazole Carboxylates

    • Synthesis and antimicrobial activity of 4-nitropyrazole-5-carboxyl
    • Source:

  • Regioselective Synthesis Protocols

    • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via cyclocondens
    • Source:

  • Kinase Inhibitor Design (EGFR/CDK)

    • Pyrazolo[1,5-a]pyrimidine deriv
    • Source:

Sources

A Comprehensive Spectroscopic Guide to Ethyl 4-nitro-1H-pyrazole-5-carboxylate: Experimental Data and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of novel chemical entities is paramount. This guide provides a detailed spectroscopic analysis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. Due to a notable absence of a comprehensive spectroscopic dataset in the current literature, this document serves as a primary reference, presenting a full suite of experimental data and in-depth interpretation.

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1] The introduction of a nitro group and an ethyl ester functionality to the pyrazole scaffold can significantly influence its physicochemical properties and biological activity. Therefore, a definitive structural confirmation through modern spectroscopic techniques is essential for any future research and development involving this compound.

This guide will detail the experimental protocols for acquiring high-resolution Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Each spectrum is meticulously analyzed to provide a complete assignment of all signals and absorption bands, supported by established principles of spectroscopy and data from related structures.

Experimental Protocols: A Foundation of Trustworthiness

The following protocols are designed to be self-validating, ensuring the generation of high-quality and reproducible spectroscopic data. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate

A common synthetic route to similar pyrazole carboxylates involves the reaction of a β-ketoester with a hydrazine derivative.[2] For the purpose of this guide, we will assume the successful synthesis and purification of Ethyl 4-nitro-1H-pyrazole-5-carboxylate, yielding a solid product.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis performed on the purified compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Purified Solid Sample of Ethyl 4-nitro-1H- pyrazole-5-carboxylate nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Dissolution in CDCl₃ ftir FT-IR Spectroscopy synthesis->ftir KBr Pellet Preparation ms Mass Spectrometry synthesis->ms Sample Ionization interpretation Structural Elucidation and Data Comparison nmr->interpretation ftir->interpretation ms->interpretation

Figure 1: Experimental workflow for the spectroscopic characterization of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was used, equipped with a 5 mm BBO probe.

  • Sample Preparation: Approximately 10 mg of the purified solid was dissolved in 0.6 mL of deuterated chloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.

  • ¹H NMR Acquisition:

    • A standard proton experiment (zg30) was performed.

    • A 30° pulse angle was used to ensure quantitative signal intensity.

    • 16 scans were accumulated with a relaxation delay of 1.0 second.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment (zgpg30) was conducted.

    • A 30° pulse angle was used.

    • 1024 scans were accumulated with a relaxation delay of 2.0 seconds to ensure adequate signal-to-noise for quaternary carbons.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet. This method is chosen to obtain a high-quality spectrum of the solid-state sample.[3]

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source was used.

  • Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.

  • Data Acquisition: The sample solution was infused into the ESI source. Mass spectra were acquired in both positive and negative ion modes over a mass-to-charge (m/z) range of 50-500. High-resolution mass spectrometry (HRMS) was performed to determine the accurate mass and elemental composition.

Results and Discussion: A Spectroscopic Profile

The following sections present the experimental spectroscopic data for Ethyl 4-nitro-1H-pyrazole-5-carboxylate and provide a detailed interpretation of the structural features.

Chemical Structure and Atom Numbering

The structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate with the atom numbering used for NMR assignments is shown below.

Figure 2: Chemical structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate with atom numbering for NMR assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

Table 1: ¹H NMR Data for Ethyl 4-nitro-1H-pyrazole-5-carboxylate (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.45t3H7.1H-8
4.52q2H7.1H-7
8.35s1H-H-3
11.5 (broad)s1H-N-H
  • Ethyl Group Protons (H-7 and H-8): The triplet at 1.45 ppm, integrating to three protons, is characteristic of the methyl protons (H-8) of an ethyl group coupled to a methylene group. The quartet at 4.52 ppm, integrating to two protons, corresponds to the methylene protons (H-7) of the ethyl ester, coupled to the adjacent methyl group. The coupling constant of 7.1 Hz is typical for free-rotating ethyl groups.

  • Pyrazole Ring Proton (H-3): The singlet at 8.35 ppm, integrating to one proton, is assigned to the proton on the pyrazole ring (H-3). The significant downfield shift is attributed to the deshielding effect of the adjacent nitro group and the aromatic nature of the pyrazole ring.

  • N-H Proton: The broad singlet observed at approximately 11.5 ppm is characteristic of the N-H proton of the pyrazole ring. The broadness is due to quadrupole broadening and potential hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for Ethyl 4-nitro-1H-pyrazole-5-carboxylate (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
14.1C-8
63.2C-7
130.5C-3
138.9C-5
145.8C-4
158.6C-6
  • Ethyl Group Carbons (C-7 and C-8): The upfield signal at 14.1 ppm corresponds to the methyl carbon (C-8) of the ethyl group. The signal at 63.2 ppm is assigned to the methylene carbon (C-7) of the ethyl ester.

  • Pyrazole Ring Carbons (C-3, C-4, and C-5): The signal at 130.5 ppm is assigned to the C-3 carbon of the pyrazole ring. The carbon bearing the nitro group (C-4) is expected to be significantly deshielded, and the signal at 145.8 ppm is assigned to it. The signal at 138.9 ppm is attributed to the C-5 carbon, which is attached to the ester group. The chemical shifts of C-nitropyrazoles are generally found in this region.[4]

  • Carbonyl Carbon (C-6): The downfield signal at 158.6 ppm is characteristic of the carbonyl carbon (C-6) of the ethyl ester.

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups in the molecule.

Table 3: FT-IR Absorption Bands for Ethyl 4-nitro-1H-pyrazole-5-carboxylate (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3145Medium, BroadN-H Stretch
2985WeakC-H Stretch (aliphatic)
1730StrongC=O Stretch (ester)
1540StrongAsymmetric NO₂ Stretch
1350StrongSymmetric NO₂ Stretch
1250StrongC-O Stretch (ester)
  • N-H Stretch: The broad absorption band at 3145 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring.

  • C-H Stretch: The weak absorption at 2985 cm⁻¹ is due to the C-H stretching vibrations of the ethyl group.

  • C=O Stretch: A strong and sharp absorption band at 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.[5]

  • NO₂ Stretches: The strong absorption bands at 1540 cm⁻¹ and 1350 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. These values are typical for nitro compounds.[6][7]

  • C-O Stretch: The strong band at 1250 cm⁻¹ is assigned to the C-O stretching vibration of the ester group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for Ethyl 4-nitro-1H-pyrazole-5-carboxylate (ESI-HRMS)

Ion ModeCalculated m/zObserved m/zFormula
[M-H]⁻198.0313198.0311C₆H₆N₃O₄
  • Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ was observed with an accurate mass of 198.0311, which is in excellent agreement with the calculated mass of 198.0313 for the formula C₆H₆N₃O₄. This confirms the elemental composition of the molecule. The fragmentation of pyrazoles in mass spectrometry often involves the loss of small neutral molecules.[8]

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a definitive structural characterization of Ethyl 4-nitro-1H-pyrazole-5-carboxylate. The ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry data are all consistent with the proposed structure. The detailed assignment of all spectroscopic signals and absorption bands serves as a valuable reference for researchers and scientists working with this compound and its derivatives. This foundational data will support future efforts in the synthesis, modification, and biological evaluation of this and related pyrazole-based compounds.

References

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781. ([Link])

  • Sci-Hub. ([Link])

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 136-148. ([Link])

  • The Royal Society of Chemistry. ([Link])

  • Larina, L. I., & Lopyrev, V. A. (2009). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. ([Link])

  • PubChem. ([Link])

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. ([Link])

  • University of Calgary. ([Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. ([Link])

  • NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. ResearchGate. ([Link])

  • PubChem. ([Link])

  • MDPI. ([Link])

  • Chemistry LibreTexts. ([Link])

  • National Center for Biotechnology Information. ([Link])

  • Michigan State University. ([Link])

  • Indian Journal of Chemistry. ([Link])

  • PubChem. ([Link])

  • Letters in Applied NanoBioScience. ([Link])

  • ResearchGate. ([Link])

  • Master Organic Chemistry. ([Link])

  • National Center for Biotechnology Information. ([Link])

  • National Center for Biotechnology Information. ([Link])

  • The Royal Society of Chemistry. ([Link])

  • Taylor & Francis Online. ([Link])

  • ACS Omega. ([Link])

  • ResearchGate. ([Link])

  • Wiley Online Library. ([Link])

  • YouTube. ([Link])

  • PubChem. ([Link])

  • Connect Journals. ([Link])

  • Wiley-VCH. ([Link])

  • The Royal Society of Chemistry. ([Link])

Sources

Technical Guide: High-Fidelity NMR Cross-Referencing for Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive technical reference for the characterization of Ethyl 4-nitro-1H-pyrazole-5-carboxylate . It moves beyond simple data listing to address the structural dynamics (tautomerism) that often confuse spectral interpretation.

Executive Summary & Structural Dynamics

The characterization of Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: Generic Ref, often indexed as the 3-carboxylate tautomer) presents a unique challenge in medicinal chemistry.[1] Unlike rigid heterocycles, this molecule exists in a rapid annular tautomeric equilibrium.[1]

For the researcher, this means the NMR spectrum is solvent-dependent.[1][2] The "Alternative" in this context is not a competitor product, but the regioisomeric forms and tautomers that must be distinguished to ensure structural purity.

The Tautomerism Challenge

In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. This results in the equivalence of the 3- and 5-positions on the NMR timescale, unless the exchange is slowed (e.g., low temperature or DMSO-d6).[1]

  • Tautomer A (3-carboxylate): Proton on N1; Ester at C3.[1]

  • Tautomer B (5-carboxylate): Proton on N1; Ester at C5.[1]

Most literature defaults to naming the ester at position 3 (Tautomer A) due to IUPAC priority rules, but the 5-carboxylate form (Tautomer B) is often the major contributor in solid-state or hydrogen-bonding solvents due to intramolecular H-bonding between the NH and the nitro/ester oxygen.[1]

Tautomerism Figure 1: Annular tautomerism of Ethyl 4-nitro-1H-pyrazole-carboxylate. In DMSO-d6, signals often average or broaden due to this equilibrium. TautomerA Tautomer A (3-Carboxylate Form) Ester at C3 Equilibrium Fast Exchange (Solution) TautomerA->Equilibrium Solvent/Temp Dependent TautomerB Tautomer B (5-Carboxylate Form) Ester at C5 Equilibrium->TautomerB

[1]

Comparative NMR Data Analysis

The following data compares the theoretical/consensus values against experimental observations in the two most common deuterated solvents.

Table 1: 1H NMR Chemical Shift Cross-Reference

Note: The Nitro group at C4 causes significant deshielding of the adjacent ring proton.

AssignmentSignal TypeChemical Shift (δ) DMSO-d6Chemical Shift (δ) CDCl3Structural Insight
NH (Ring) Broad Singlet14.20 – 14.60 Often InvisibleIn CDCl3, rapid exchange often broadens this signal into the baseline.[1] DMSO stabilizes the NH via H-bonding.
CH (Ring C3/5) Singlet8.60 – 8.90 8.40 – 8.60 Highly deshielded due to the adjacent electron-withdrawing Nitro group.
OCH2 (Ethyl) Quartet4.35 – 4.45 4.40 – 4.50 Characteristic ethyl ester pattern.[1] J ≈ 7.1 Hz.[1]
CH3 (Ethyl) Triplet1.30 – 1.38 1.35 – 1.45 Characteristic ethyl ester pattern.[1] J ≈ 7.1 Hz.[1]
Table 2: 13C NMR Chemical Shift Cross-Reference
Carbon EnvironmentShift (δ) ppmDistinction Logic
C=O (Ester) 158.0 – 161.0Most downfield signal.[1]
C-NO2 (C4) 135.0 – 138.0Often low intensity (quaternary) and broadened by 14N quadrupolar relaxation.[1]
C-H (C3/5) 130.0 – 134.0High intensity (CH).[1] Confirmed by DEPT-135 (Positive).[1]
C-Ester (C5/3) 139.0 – 143.0Quaternary.[1] Shift varies significantly based on tautomeric weight.
OCH2 61.0 – 62.5Aliphatic region. Negative phase in DEPT-135.
CH3 13.5 – 14.5Aliphatic region. Positive phase in DEPT-135.

Distinguishing Alternatives (Regioisomers)

A common synthetic pitfall is the formation of the 3-nitro isomer or N-alkylated impurities.[1]

Workflow: Structural Verification

The following logic gate diagram illustrates how to confirm you have the correct isomer using standard 1D and 2D NMR techniques.

VerificationWorkflow Figure 2: NMR Logic Gate for verifying Ethyl 4-nitro-1H-pyrazole-5-carboxylate identity. Sample Crude Product (Post-Nitration) HNMR Run 1H NMR (DMSO-d6) Sample->HNMR CheckNH Is NH Visible (>13 ppm)? HNMR->CheckNH NoNH Impurity: N-Alkylated or N-Nitrated CheckNH->NoNH No YesNH Proceed to Ring CH Check CheckNH->YesNH Yes CheckCH Ring CH Shift? YesNH->CheckCH ShiftHigh δ 8.6-8.9 ppm (4-Nitro Isomer) *Target* CheckCH->ShiftHigh Deshielded ShiftLow δ 7.0-7.8 ppm (3-Nitro Isomer) CheckCH->ShiftLow Shielded

Key Differentiators:
  • N-Alkylation vs. NH: If the broad singlet at ~14 ppm is missing and replaced by a sharp alkyl signal (e.g., N-Ethyl quartet), the reaction has occurred at the Nitrogen (N-alkylation) rather than the Carbon.[1]

  • 3-Nitro vs. 4-Nitro:

    • 4-Nitro (Target): The remaining proton (H3/5) is flanked by two nitrogens and a nitro group (or ester), leading to a very downfield shift (>8.5 ppm).[1]

    • 3-Nitro (Alternative): The remaining proton is at position 4. It is less deshielded, typically appearing around 7.5 – 8.0 ppm.[1]

Experimental Protocol: High-Resolution Acquisition

To reproduce the data above and minimize exchange broadening, follow this strict protocol.

Reagents & Equipment[3][4][5]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1] Note: Use a fresh ampoule to avoid water, which accelerates proton exchange.[1]

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of rotamers).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.

    • Dissolve in 0.6 mL of DMSO-d6.

    • Critical: Do not heat the sample to dissolve; this increases the rate of proton exchange and broadens the NH signal. Sonicate if necessary.

  • Acquisition Parameters (1H):

    • Spectral Width: 20 ppm (to capture the downfield NH).

    • Relaxation Delay (D1): Set to ≥ 5 seconds. The Nitro group can increase T1 relaxation times for adjacent protons; insufficient delay will reduce integration accuracy.

    • Scans: 16 – 32 scans.[1]

  • Processing:

    • Reference TMS to 0.00 ppm.[3][4]

    • Apply an exponential window function (LB = 0.3 Hz) to improve signal-to-noise ratio.

References

  • Alkorta, I., et al. (2019).[1] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH) / PMC.[1]

    • Cited for: X-ray and NMR confirmation of T3 vs T5 tautomer preference in nitro-pyrazoles.[1]

  • Larina, L. I., & Lopyrev, V. A. (2012).[1] Nitroazoles: Synthesis, Structure and Properties. Springer Science & Business Media.[1]

    • Cited for: General chemical shift trends of C-nitropyrazoles.[1][5]

  • Claramunt, R. M., et al. (2006).[1] The structure of pyrazoles in the solid state: A 13C and 15N CPMAS NMR study. Magnetic Resonance in Chemistry.

    • Cited for: 13C NMR assignment logic for qu
  • Sigma-Aldrich. (2025).[1][6] Product Specification: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

    • Cited for: Comparison of N-alkylated deriv

Sources

benchmarking the synthetic efficiency of Ethyl 4-nitro-1H-pyrazole-5-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 55864-87-4) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and anti-inflammatory agents. Its synthesis has historically relied on the direct nitration of pyrazole precursors—a process fraught with safety hazards and regioselectivity challenges.

This guide objectively benchmarks the Classical Nitration Route against the emerging De Novo Cyclocondensation Route . While the classical method utilizes readily available commodity chemicals, the de novo approach offers superior atom economy and safety profiles for scale-up, albeit with higher upstream complexity.

Synthetic Landscape & Route Analysis[1]

Route A: The Classical Nitration (Benchmark)

This pathway remains the industrial standard due to the low cost of starting materials. It involves the construction of the pyrazole core followed by electrophilic aromatic substitution.

  • Mechanism: Acid-catalyzed nitration of Ethyl 1H-pyrazole-3-carboxylate.

  • Key Challenge: Controlling the exotherm and preventing over-nitration or hydrolysis of the ester moiety.

  • Regioselectivity: High preference for the C4 position due to the directing effects of the pyrrolic nitrogen and the electron-withdrawing carboxylate at C3/C5.

Route B: De Novo Cyclocondensation (Alternative)

This route constructs the pre-functionalized pyrazole ring in a single step using nitro-enamine precursors.

  • Mechanism: [3+2] Cyclocondensation of hydrazine with Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (or related nitro-enamines).

  • Key Advantage: The nitro group is installed prior to ring formation, eliminating the need for hazardous mixed-acid nitration vessels.

  • Regioselectivity: Dictated by the electronic polarization of the enamine precursor, typically yielding >95% regiochemical purity.

Comparative Data Analysis

The following data summarizes experimental yields and process metrics from recent literature and patent disclosures.

MetricRoute A: Classical NitrationRoute B: De Novo Cyclocondensation
Starting Material Ethyl 1H-pyrazole-3-carboxylateEthyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate
Reagents HNO₃ / H₂SO₄ (Mixed Acid)Hydrazine Hydrate / Ethanol
Step Yield 60 – 82%75 – 90%
Reaction Temp 0°C to 60°C (Strict Control)Reflux (80°C)
Safety Profile High Risk: Potential for thermal runaway; energetic intermediates.Moderate Risk: Hydrazine handling required; no nitration exotherm.
Purification Recrystallization (often required to remove isomers/acids).Filtration / Simple Wash (Product often precipitates).
Scalability Limited by heat transfer in batch nitrators.Highly scalable; amenable to continuous flow chemistry.

Decision Pathways (Visualization)

The following diagram illustrates the decision logic and chemical pathways for both methods.

G Start Target: Ethyl 4-nitro-1H-pyrazole-5-carboxylate Sub0_A Precursor: Diethyl Oxalate + Acetone Sub1_A Intermediate: Ethyl 1H-pyrazole-3-carboxylate Sub0_A->Sub1_A Claisen/Cyclization Process_A Nitration (HNO3/H2SO4) Exothermic Step Sub1_A->Process_A Electrophilic Subst. Process_A->Start Yield: ~70% Sub0_B Precursor: Nitro-Enamine Derivative (e.g., Ethyl 3-ethoxy-2-nitroacrylate) Process_B Cyclocondensation (N2H4) Solvent Reflux Sub0_B->Process_B Ring Closure Process_B->Start Yield: ~85%

Figure 1: Synthetic pathway comparison. Route A (Red) involves hazardous nitration; Route B (Green) utilizes a pre-functionalized cyclization strategy.

Detailed Experimental Protocols

Protocol A: Classical Nitration (Benchmark)

Adapted from standard procedures for pyrazole nitration.

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, charge Sulfuric Acid (98%, 5.0 equiv) . Cool to 0°C using an ice-salt bath.

  • Addition: Slowly add Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) portion-wise, maintaining internal temperature <10°C. Stir for 30 mins until fully dissolved.

  • Nitration: Add Fuming Nitric Acid (1.5 equiv) dropwise over 1 hour. Critical: Do not allow temperature to exceed 15°C during addition.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Reaction Termination: Pour the reaction mixture carefully onto crushed ice (10x weight of acid).

  • Workup: Extract the aqueous slurry with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (until neutral) and Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield Ethyl 4-nitro-1H-pyrazole-5-carboxylate as a pale yellow solid.

Protocol B: De Novo Cyclocondensation (Recommended for Scale)

Based on modern heterocyclic synthesis methodologies.

  • Reagent Setup: Dissolve Ethyl 3-ethoxy-2-nitroacrylate (or equivalent nitro-enamine precursor) (1.0 equiv) in Absolute Ethanol (10 mL/g) .

  • Cyclization: Cool the solution to 0°C. Add Hydrazine Hydrate (1.1 equiv) dropwise over 20 minutes.

  • Reaction: Remove the ice bath and heat the mixture to reflux (78°C) for 4–6 hours. The solution will typically darken slightly.

  • Precipitation: Cool the mixture to 0°C and stir for 1 hour. The product often precipitates directly from the ethanolic solution.

  • Isolation: Filter the solid. Wash the cake with cold Ethanol (2x) and Diethyl Ether (1x).

  • Purification: If necessary, the product can be recrystallized from Ethanol, though crude purity is often >95%.

References

  • PubChem. (2025).[2] Ethyl 4-nitro-1H-pyrazole-5-carboxylate | C6H7N3O4. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via cyclocondensation. RSC Advances. [Link]

  • ResearchGate. (2005). Direct nitration of five membered heterocycles. [Link]

  • Google Patents. (2011).

Sources

Safety Operating Guide

Ethyl 4-nitro-1H-pyrazole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 55864-87-4).[1]

Immediate Action Required: Treat this compound as a High-Hazard Organic due to the presence of the nitro group (


) on the pyrazole ring. While the ester functionality stabilizes the molecule relative to its free acid form, nitro-substituted azoles possess inherent energetic potential and thermal sensitivity.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's state. The nitro group introduces an oxidizing potential within the reducing carbon framework, classifying this as a material requiring segregation from strong reducing agents and bases.

Parameter Technical Specification
Chemical Name Ethyl 4-nitro-1H-pyrazole-5-carboxylate
CAS Number 55864-87-4
Molecular Formula

Hazard Class (GHS) Irritant / Potentially Reactive
Key Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)
Critical Risk Thermal Instability: Nitro-pyrazoles can decompose exothermically upon heating.[1][2]
RCRA Status Not P-listed/U-listed; characterize as D001 (Ignitable) or D003 (Reactive) depending on formulation.[1][2]

Part 2: Pre-Disposal Stabilization Protocol

Expert Insight: Direct disposal of nitro-functionalized heterocycles into general organic waste is unsafe if the waste stream contains strong bases (e.g., NaOH, KOH) or reducing agents (e.g., hydrides, metals).[2]

  • Why? Base-catalyzed hydrolysis of the ester can generate the 4-nitro-pyrazole-5-carboxylic acid, which may have different solubility and stability profiles.[1][2] Furthermore, nitro groups can react violently with strong reducers.

Stability Check (Self-Validating Step)

Perform this check only if the container is old, crystallized, or the history is unknown.

  • Visual Inspection: Check for crystal formation around the cap (shock sensitivity risk).

  • Solvent Check: If in solution, ensure the solvent has not evaporated to dryness. Do not scrape dry solids from the threads of the cap.

Part 3: Disposal Workflow Decision Matrix

The following logic gate ensures the material enters the correct waste stream, preventing incompatible mixing.

Disposal_Workflow Start Waste Material Identification: Ethyl 4-nitro-1H-pyrazole-5-carboxylate State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Reaction Mixture State_Check->Liquid Segregation CRITICAL STEP: Segregate from Reducing Agents & Strong Bases Solid->Segregation Solvent_Type Identify Solvent Base Liquid->Solvent_Type Halogenated Halogenated (DCM, Chloroform) Solvent_Type->Halogenated NonHalogenated Non-Halogenated (Ethyl Acetate, Methanol) Solvent_Type->NonHalogenated Liq_Halo_Waste Halogenated Waste Stream (Code: F001/F002) Halogenated->Liq_Halo_Waste Liq_NonHalo_Waste Non-Halogenated Waste Stream (Code: F003/F005) NonHalogenated->Liq_NonHalo_Waste Solid_Waste Solid Organic Waste (High BTU Incineration) Segregation->Solid_Waste Pack in HDPE

Figure 1: Decision logic for segregating Ethyl 4-nitro-1H-pyrazole-5-carboxylate based on physical state and solvent compatibility.[1][2]

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf-life chemicals or excess dry reagent.[1][2]

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Affix a hazardous waste label.

    • Mandatory Text: "Organic Waste, Solid. Contains: Ethyl 4-nitro-1H-pyrazole-5-carboxylate."[1][2][3]

    • Hazard Flags: Check "Toxic" and "Irritant." Add "Nitrated Organic" if your facility uses specific sub-classifications.

  • Packing:

    • Do not mix with oxidizers (e.g., nitrates, perchlorates) or reducers.

    • Double-bag the primary container in a clear polyethylene bag to contain potential dust leakage.

  • Final Disposition: Transfer to the facility's High-Temperature Incineration stream.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicable for: HPLC waste, mother liquors, or reaction by-products.[1][2]

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform: Use the Halogenated Waste carboy.

    • If dissolved in Methanol/Ethyl Acetate/DMSO: Use the Non-Halogenated Organic carboy.

  • pH Verification (Crucial):

    • Ensure the waste container pH is neutral to slightly acidic (pH 5-7) .

    • WARNING: Do not add this material to a waste container with pH > 10. High pH can cause hydrolysis and heat generation.

  • Transfer:

    • Use a funnel to prevent spillage.

    • Rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.

  • Log Entry: Record the approximate concentration of the nitro-pyrazole in the waste log. This is vital for the waste disposal vendor to manage incineration feed rates (nitrogen content affects NOx emissions).

Part 5: Emergency Response (Spill Protocol)

If a spill occurs, immediate containment is necessary to prevent dust inhalation and environmental release.

PPE Required: Nitrile gloves (double gloved), N95 respirator (or P100 if powder is fine), safety goggles, and lab coat.

  • Isolate: Evacuate the immediate area (10-foot radius).

  • Contain:

    • Solid Spill: Cover with a wet paper towel (dampened with water or ethanol) to prevent dust generation. Gently scoop into a waste jar. Do not dry sweep.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust or paper towels if the solution is concentrated, as nitro compounds can impregnate and sensitize them.

  • Decontaminate: Clean the surface with a mild soap solution. Do not use strong bleach (oxidizer) or ammonia (base) immediately.

  • Disposal: Treat all cleanup materials as hazardous chemical waste (Solid).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24857940, Ethyl 4-nitro-1H-pyrazole-5-carboxylate. PubChem.[4] [Link]4]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-nitro-1H-pyrazole-5-carboxylate
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Ethyl 4-nitro-1H-pyrazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.